Hydroxymethylclenbuterol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7/h3-4,10,16-18H,5-6,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWURCANZQUYPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959271 | |
| Record name | 2-{[2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38339-18-3 | |
| Record name | Hydroxymethylclenbuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38339-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxymethylclenbuterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxymethylclenbuterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYMETHYLCLENBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909K30YF2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Hydroxymethylclenbuterol
Introduction
Hydroxymethylclenbuterol, with the IUPAC name 2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol, is recognized as a metabolite of Clenbuterol. Clenbuterol is a potent β2-adrenergic agonist used in the treatment of respiratory disorders and also illicitly as a performance-enhancing drug.[1][2] The study of its metabolites is crucial for understanding its pharmacokinetics, duration of action, and for developing sensitive analytical methods for its detection in biological matrices.[3][4] this compound is formed through the hydroxylation of one of the methyl groups of the tert-butyl moiety of the parent clenbuterol molecule.
This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is based on established chemical principles and analogous reactions reported in the synthesis of clenbuterol and its derivatives.[5][6][7]
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound (1) suggests a disconnection at the secondary amine, leading to two key precursors: the electrophilic α-bromoketone (2) and the nucleophilic amino alcohol (3), 2-amino-2-methyl-1-propanol. The α-bromoketone (2) can be derived from the commercially available 4-amino-3,5-dichloroacetophenone (4).
Caption: Retrosynthetic analysis of this compound.
Proposed Forward Synthesis Pathway
The proposed forward synthesis involves a three-step process starting from 4-amino-3,5-dichloroacetophenone.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone (2)
This step involves the α-bromination of the ketone. The presence of the amino group on the aromatic ring requires careful selection of the brominating agent to avoid ring bromination. Using copper(II) bromide is a common and effective method for the selective α-bromination of ketones.
Protocol:
-
To a solution of 4-amino-3,5-dichloroacetophenone (1.0 eq) in a mixture of ethyl acetate and chloroform (1:1 v/v), add copper(II) bromide (2.2 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the copper(I) bromide precipitate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Copper(II) bromide: This reagent is a milder and more selective brominating agent for the α-position of ketones compared to elemental bromine, which could lead to unwanted side reactions with the aniline moiety.
-
Reflux: Heating the reaction provides the necessary activation energy for the bromination to proceed at a reasonable rate.
Step 2: Synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-((1-hydroxy-2-methylpropan-2-yl)amino)ethanone (5)
This step is a nucleophilic substitution reaction where the primary amine of 2-amino-2-methyl-1-propanol attacks the electrophilic carbon of the α-bromoketone. An excess of the amine is used to act as both the nucleophile and the base to neutralize the HBr formed during the reaction.
Protocol:
-
Dissolve the α-bromoketone (2) (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).
-
Add 2-amino-2-methyl-1-propanol (3) (2.5 eq) to the solution at room temperature.[8][9][10][11]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Excess 2-amino-2-methyl-1-propanol: Using an excess of the amine drives the reaction to completion and neutralizes the hydrobromic acid byproduct, preventing potential side reactions.
-
Room Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature without the need for heating, which could promote side reactions.
Step 3: Synthesis of this compound (1)
The final step is the reduction of the ketone group in intermediate (5) to a secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, as it will not reduce other functional groups present in the molecule.[12][13]
Protocol:
-
Dissolve the intermediate ketone (5) (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at 0 °C for 1 hour and then allow the reaction to warm to room temperature for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the final product, this compound (1), which can be further purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Sodium Borohydride: This is a chemoselective reagent that reduces ketones and aldehydes to alcohols without affecting other functional groups like the aromatic ring or the amino groups.
-
Methanol: It is a good solvent for both the ketone substrate and the sodium borohydride, and the resulting borate esters are readily hydrolyzed during the workup.
-
Low Temperature: The initial addition of NaBH4 is done at 0 °C to control the exothermic reaction and prevent potential side reactions.
Characterization of the Final Product
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) in positive mode would show a prominent peak for the protonated molecule [M+H]+ at m/z corresponding to the molecular formula C12H19Cl2N2O2+. |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Signals corresponding to the aromatic protons, the methine proton of the carbinol group, the methylene protons adjacent to the secondary amine and primary alcohol, and the methyl protons of the substituted propanol moiety. ¹³C NMR: Resonances for the aromatic carbons, the carbinol carbon, the carbons of the amino alcohol side chain. |
Conclusion
This technical guide outlines a feasible and scientifically sound synthetic pathway for this compound, a key metabolite of clenbuterol. The proposed three-step synthesis, starting from 4-amino-3,5-dichloroacetophenone, utilizes well-established and reliable chemical transformations. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to undertake the synthesis of this important compound for analytical and metabolic studies.
References
- Kannasani, R. K., Battula, S. R., Sannithi, S. B., Mula, S., & Babu, V. V. V. (2016). Synthesis and Characterization of Bromoclenbuterol. Med Chem (Los Angeles), 6(8), 546-549.
- Mandawade, A. R., Wadke, R. G., & Viswanathan, C. L. (1994). Synthesis and evaluation of Clenbuterol/Rimiterol Analogues. Indian Journal of Pharmaceutical Sciences, 56(6), 218.
- Zimmer, A., & Zaliani, A. (1996). Evidence for a new and major metabolic pathway of clenbuterol involving in vivo formation of an N-hydroxyarylamine. Drug metabolism and disposition, 24(7), 780-785.
- Li, M., & Wang, B. (2011). 1-(4-Amino-3,5-dichlorophenyl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243.
- Shimron, O., & Cohen, A. (1990). Synthesis of tritiated clenbuterol. Journal of labelled compounds & radiopharmaceuticals, 28(6), 735-738.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
- Beaulieu, F., Lefebvre, M., & Mouithys-Mickalad, A. (1998). Metabolism of clenbuterol in rats. Drug metabolism and disposition, 26(7), 649-657.
-
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). Retrieved from [Link]
- Hsieh, Y. H., Kuo, Y. C., & Chen, Y. C. (2021). Oxidized Hyaluronic Acid Hydrogels as a Carrier for Constant-Release Clenbuterol Against High-Fat Diet-Induced Obesity in Mice. Frontiers in bioengineering and biotechnology, 9, 638848.
-
Wikipedia. (n.d.). Aminomethyl propanol. Retrieved from [Link]
-
NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Clenbuterol Hydrochloride?. In Synapse. Retrieved from [Link]
- Hedenström, M., Engström, K., & Bäckvall, J. E. (2018). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists. Molecules, 23(11), 2859.
- Engelhardt, G., Keck, J., & Krüger, G. (1981). Synthesis of Novel Thiol-Reactive Clenbuterol Analogues. Arzneimittelforschung, 31(6), 935-943.
-
RXMuscle.com. (2022, March 19). CLENBUTEROL: The ULTIMATE Guide (Uses, Do's & Dont's) [Video]. YouTube. [Link]
Sources
- 1. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Metabolism of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Oxidized Hyaluronic Acid Hydrogels as a Carrier for Constant-Release Clenbuterol Against High-Fat Diet-Induced Obesity in Mice [frontiersin.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 9. 2-Amino-2-methyl-1-propanol | 124-68-5 [chemicalbook.com]
- 10. Aminomethyl propanol - Wikipedia [en.wikipedia.org]
- 11. 1-Propanol, 2-amino-2-methyl- [webbook.nist.gov]
- 12. 1-(4-Amino-3,5-dichlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
In Silico Modeling of Hydroxymethylclenbuterol Receptor Binding: A Technical Guide
Preamble: The Computational Microscope on Pharmacology
In the modern drug development landscape, the confluence of computational power and deep biological understanding allows us to dissect molecular interactions with unprecedented resolution. In silico modeling has transcended its role as a mere screening tool to become a hypothesis-generating engine, capable of predicting, refining, and explaining the intricate dance between a ligand and its receptor. This guide provides a comprehensive, technically-grounded walkthrough of the in silico workflow for characterizing the binding of Hydroxymethylclenbuterol to its putative target, the β2-adrenergic receptor (β2AR).
This compound is a metabolite of Clenbuterol, a well-characterized β2AR agonist known for its bronchodilatory and lipolytic effects.[1][2][3] Understanding how this metabolite interacts with the β2AR is crucial for elucidating its pharmacological profile, potential efficacy, and off-target effects. We will proceed from foundational principles to advanced simulation and analysis, framed not as a rigid protocol, but as a logical, decision-driven scientific investigation.
Chapter 1: Foundational Assets and Digital Preparation
The fidelity of any in silico model is wholly dependent on the quality of its starting materials. This initial phase is analogous to preparing reagents and calibrating instruments in a wet lab; precision here prevents compounded errors downstream.
The Target Receptor: Sourcing and Sanitizing the β2-Adrenergic Receptor
The β2AR is a member of the G-protein-coupled receptor (GPCR) family, a critical class of drug targets.[4][5] Our first step is to obtain a high-resolution 3D structure. The Protein Data Bank (PDB) is the definitive archive for these structures.
-
Expert Insight: The choice of PDB structure is a critical decision. GPCRs exist in multiple conformational states (e.g., active and inactive).[6][7] For studying an agonist like this compound, selecting a structure co-crystallized with another agonist (e.g., PDB ID: 3P0G, bound to BI-167107) is preferable as it represents a biologically relevant "active" conformation.[6]
Protocol 1: Receptor Preparation
-
Download: Obtain the PDB file (e.g., 3P0G.pdb) from the RCSB PDB database.
-
Initial Cleaning: The raw PDB file contains non-essential molecules, such as water, ions, and co-crystallization aids. These must be removed to avoid interference.[8] This can be done using visualization software like UCSF ChimeraX or Biovia Discovery Studio.[9]
-
Handle Missing Residues: Crystal structures often have missing loops or side chains due to conformational flexibility. These gaps must be modeled in using tools like MODELLER or the loop modeling tools within ChimeraX to ensure protein integrity.[10]
-
Protonation: Hydrogen atoms are typically not resolved in crystal structures but are vital for defining the hydrogen-bonding network. Add hydrogens using software like UCSF ChimeraX or the pdb2gmx tool in GROMACS, paying close attention to the predicted protonation states of key residues like Histidine at physiological pH.[8]
-
Structural Minimization: A brief energy minimization of the cleaned, protonated structure is performed to relieve any steric clashes introduced during the preparation steps.
The Ligand: From 2D Sketch to 3D Conformer
This compound's structure must be accurately represented in three dimensions with appropriate chemical properties.
Protocol 2: Ligand Preparation
-
Obtain 2D Structure: Source the 2D structure of this compound, likely from a chemical database like PubChem.
-
Generate 3D Conformer: Use a tool like Open Babel or the ligand preparation utilities in Schrödinger Maestro to convert the 2D structure into a 3D model.[11]
-
Energy Minimization: Minimize the energy of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically favorable conformation.
-
Assign Partial Charges: The distribution of charge within the ligand dictates its electrostatic interactions. Assign partial charges using a quantum mechanical method (e.g., AM1-BCC) for higher accuracy, often implemented in tools like Antechamber.[9]
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is crucial for flexible docking, where the ligand's conformation is adjusted during the simulation.[12]
Chapter 2: Molecular Docking – The Initial Handshake
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[13] It is a computationally efficient method to generate initial hypotheses about the binding mode and to rank potential ligands based on a scoring function.[14]
The Principle of Docking
The process involves two main steps:
-
Sampling: The algorithm explores a vast number of possible ligand conformations and orientations within the receptor's binding site.[14]
-
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically in kcal/mol.[14]
-
Expert Insight: No single docking program or scoring function is perfect. It is considered good practice to use at least two different algorithms (e.g., AutoDock Vina and Glide) to see if results converge, a process known as cross-validation. The choice of a flexible ligand and a rigid receptor is a common and efficient starting point.
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Input Files: Both the receptor and ligand must be converted to the PDBQT file format, which includes partial charges and atom type definitions required by AutoDock.[15]
-
Define the Binding Site (Grid Box): A 3D grid box is defined to encompass the entire binding pocket of the receptor.[16] This box tells the docking algorithm where to perform its search. The center and dimensions of the box should be chosen based on the location of the co-crystallized ligand in the original PDB file.
-
Run Docking Simulation: Execute the AutoDock Vina program, providing the prepared receptor, ligand, and grid box configuration as input. Vina will perform a series of independent docking runs.
-
Analyze Results: Vina outputs a set of predicted binding poses, ranked by their binding affinity scores. The top-scoring pose is the most probable binding mode according to the algorithm.
-
Visual Inspection: It is crucial to visually inspect the top poses. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between this compound and the β2AR residues. Do these interactions make chemical sense? Do they align with known interactions of other β2AR agonists?[16] A key interaction for most agonists is a salt bridge with Asp113 on transmembrane helix 3.[17]
Chapter 3: Molecular Dynamics – The Complex in Motion
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a movie. MD simulates the movements of atoms in the receptor-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the system in a more realistic, solvated environment.[18]
The Rationale for MD Simulation
A high docking score does not guarantee a stable complex. MD simulations are essential to:
-
Validate Docking Poses: Unstable poses will often see the ligand drift away from the binding pocket during the simulation.
-
Refine Interactions: The dynamic environment allows the ligand and receptor to make subtle conformational adjustments to optimize their interactions.
-
Assess System Stability: Confirm that the overall protein structure remains stable with the ligand bound.[19]
Protocol 4: GROMACS MD Simulation
-
System Setup:
-
Place the best-docked pose of the this compound-β2AR complex into a simulation box.
-
Solvate the box with a realistic water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes, especially with the newly added water molecules.
-
Equilibration: Gradually heat the system to the target temperature (310 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble. This ensures the system is stable before the production run.
-
Production MD: Run the simulation for a significant period (e.g., 100-200 nanoseconds) to collect data on the system's trajectory.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) between the ligand and receptor throughout the simulation to assess their stability.
-
Chapter 4: Advanced Analysis – Quantifying Binding Affinity
Scoring functions from docking provide a rough estimate of binding affinity. To achieve a more quantitative and physically rigorous prediction, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are employed.[20]
The MM/PBSA Method
MM/PBSA calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[21] It is a post-processing step performed on the trajectory generated from the MD simulation.
Protocol 5: MM/PBSA Binding Free Energy Calculation
-
Extract Snapshots: Select a series of snapshots (frames) from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
Molecular Mechanics Energy (ΔEMM): Includes van der Waals and electrostatic energies.
-
Polar Solvation Energy (ΔGpolar): Calculated using the Poisson-Boltzmann equation.
-
Non-polar Solvation Energy (ΔGnonpolar): Calculated based on the solvent-accessible surface area (SASA).
-
-
Calculate Binding Free Energy: The total binding free energy (ΔGbind) is computed by summing these components. ΔGbind = ΔEMM + ΔGpolar + ΔGnonpolar - TΔS
-
Expert Insight: The entropy term (TΔS) is computationally expensive and often has high uncertainty.[21] Therefore, many studies focus on the relative binding free energy (ΔGbind without the entropy term) to compare different ligands, as the entropy change is assumed to be similar for closely related compounds.
-
Data Synthesis and Interpretation
The final step is to synthesize all the data into a coherent narrative.
| Analysis Method | Key Output | Interpretation |
| Molecular Docking | Binding Pose, Affinity Score (kcal/mol) | Initial hypothesis of binding mode and key interactions. |
| Molecular Dynamics | RMSD, RMSF, Interaction Stability | Confirms the stability of the binding pose over time. |
| MM/PBSA | Binding Free Energy (ΔGbind, kcal/mol) | A more quantitative estimate of the binding affinity. |
A successful in silico study will show a convergence of evidence: a high-ranking docking pose that remains stable in MD simulations, maintains key chemical interactions, and results in a favorable binding free energy calculation from MM/PBSA. This multi-faceted approach provides a robust, self-validating system for predicting and understanding the molecular basis of this compound's action at the β2-adrenergic receptor.
References
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Czopka, T., et al. (2021). The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro. MDPI. [Link]
-
MaddyList. (2024). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]
-
Dr. Ammar. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
Bhattacharya, S., et al. (2018). Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. PMC - PubMed Central. [Link]
-
Bories, G., et al. (1995). Metabolism of clenbuterol in rats. PubMed. [Link]
-
Costanzi, S. (2008). In silico analysis of the binding of agonists and blockers to the β2-adrenergic receptor. PubMed. [Link]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
Sabe, V.T., et al. (2024). Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor (β2-AR). MDPI. [Link]
-
Wild Bill. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
-
Richardson, R.J. (2019). Molecular Docking proteins preparation. ResearchGate. [Link]
-
Costanzi, S., et al. (2012). In silico screening for agonists and blockers of the β2 adrenergic receptor: implications of inactive and activated state structures. PMC - NIH. [Link]
-
Wikipedia. (2024). Clenbuterol. [Link]
-
Donnelly, D., et al. (2000). A new approach to docking in the beta 2-adrenergic receptor that exploits the domain structure of G-protein-coupled receptors. PubMed. [Link]
-
Sahlholm, K., et al. (2014). Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models?. PLOS Computational Biology. [Link]
-
Czopka, T., et al. (2021). The Effect of the Clenbuterol-β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro. PubMed. [Link]
-
Mondal, P., et al. (2023). Molecular Dynamics and Machine Learning Study of Adrenaline Dynamics in the Binding Pocket of GPCR. ACS Publications. [Link]
-
Roy, A., et al. (2015). An In-Silico Approach for Designing a Potential Antagonistic Molecule Targeting β 2-adrenoreceptor Having Therapeutic Significance. ResearchGate. [Link]
-
Jessen, S., et al. (2021). Beta2-adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men. PubMed. [Link]
-
Homeyer, N., Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH. [Link]
-
Sanner, M. (N.A.). Session 4: Introduction to in silico docking. [Link]
-
Pérez-Benito, L., et al. (2024). Molecular Docking and Drug Discovery in β-Adrenergic Receptors. ResearchGate. [Link]
-
Carlsson, J., et al. (2013). Conformation Guides Molecular Efficacy in Docking Screens of Activated β-2 Adrenergic G Protein Coupled Receptor. ACS Chemical Biology. [Link]
-
Marengo, K. (2024). What You Need to Know About Clenbuterol for Bodybuilding. WebMD. [Link]
-
Galaxy Training. (2019). Protein-ligand docking. [Link]
-
Bhattacharya, S., et al. (2019). Insights from Molecular Dynamics Simulations for GPCR Drug Discovery. Preprints.org. [Link]
-
Deflorian, F., et al. (2022). In silico identification of a β2-adrenoceptor allosteric site that selectively augments canonical β2AR-Gs signaling and function. PubMed. [Link]
-
Bonvin Lab. (N.A.). How to prepare structures for HADDOCK?. [Link]
-
Isin, B., et al. (2012). Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLOS One. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Clenbuterol Hydrochloride?. [Link]
-
Filizola Lab. (2015). Molecular Modeling and Enhanced Molecular Dynamics Simulations of GPCRs. [Link]
-
Meiler Lab. (N.A.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. [Link]
-
Kumari, R. (N.A.). Binding Energy of Single Protein-Inhibitor Complex - g_mmpbsa. [Link]
-
Mad Barn. (2021). The Effect of the Clenbuterol-β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation.... [Link]
-
Omixium. (2024). MMPBSA + GROMACS = Precision Binding Energy. YouTube. [Link]
-
Siddiqui, M., et al. (2024). Beta2-Receptor Agonists and Antagonists. NCBI Bookshelf. [Link]
-
Costanzi, S., et al. (2012). In silico screening for agonists and blockers of the β(2) adrenergic receptor: implications of inactive and activated state structures. PubMed. [Link]
Sources
- 1. The Effect of the Clenbuterol-β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta2 -adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clenbuterol for Bodybuilding: Side Effects, Benefits & Risks [webmd.com]
- 4. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. In silico screening for agonists and blockers of the β(2) adrenergic receptor: implications of inactive and activated state structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. meilerlab.org [meilerlab.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor (β2-AR) | MDPI [mdpi.com]
- 17. A new approach to docking in the beta 2-adrenergic receptor that exploits the domain structure of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]
- 20. youtube.com [youtube.com]
- 21. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Clenbuterol and its Metabolites: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for clenbuterol and its known metabolites, with a particular focus on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a deep understanding of the structural elucidation and analytical behavior of these compounds. While specific spectroscopic data for a "hydroxymethylclenbuterol" derivative is not available in the current scientific literature, this guide will provide a thorough analysis of clenbuterol and its characterized metabolites to serve as a foundational resource.
Introduction to Clenbuterol and its Analytical Importance
Clenbuterol, systematically named 4-amino-3,5-dichloro-α-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol, is a potent β2-adrenergic agonist. Initially developed as a bronchodilator for the treatment of asthma, its anabolic properties have led to its misuse as a performance-enhancing drug in sports and as a growth promoter in livestock.[1][2] Consequently, sensitive and specific analytical methods are crucial for its detection in various matrices, including biological fluids and food products. The structural integrity and metabolic fate of clenbuterol are key to developing robust analytical protocols.
The metabolism of clenbuterol is a complex process that leads to various transformation products. Understanding the spectroscopic signatures of these metabolites is paramount for comprehensive drug testing and metabolism studies.
Spectroscopic Data of Clenbuterol
The structural characterization of clenbuterol is well-established, with extensive data available from various spectroscopic techniques.
Mass Spectrometry (MS) of Clenbuterol
Mass spectrometry is a cornerstone technique for the detection and identification of clenbuterol.[3] Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods have been extensively developed.[3]
Key Fragmentation Patterns:
Under electrospray ionization (ESI) in positive mode, clenbuterol typically exhibits a protonated molecule [M+H]⁺ at an m/z of 277.0868.[4] High-resolution mass spectrometry (HRMS) provides the accuracy needed for unambiguous identification. The fragmentation of the parent ion yields several diagnostic product ions.
A common fragmentation pathway involves the loss of a water molecule, followed by the loss of the tert-butyl group. This process can be visualized through the following workflow:
Caption: Fragmentation pathway of Clenbuterol in ESI+ MS/MS.
Table 1: High-Resolution Mass Spectrometry Data for Clenbuterol [4]
| Ion | Proposed Formula | Theoretical m/z | Experimental m/z | Error (ppm) |
| [M+H]⁺ | C₁₂H₁₉Cl₂N₂O | 277.0868 | 277.0875 | 2.038 |
| [M+H-H₂O]⁺ | C₁₂H₁₇Cl₂N₂ | 259.0766 | 259.0766 | - |
| [M+H-C₄H₉]⁺ | C₈H₉Cl₂N₂O | 221.0246 | 221.0246 | - |
| [M+H-H₂O-C₄H₉]⁺ | C₈H₈Cl₂N₂ | 203.0137 | 203.0137 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Clenbuterol
NMR spectroscopy provides detailed structural information about the carbon-hydrogen framework of a molecule. While not as routinely used as MS for trace-level detection, it is invaluable for the structural confirmation of reference standards and for studying molecular structure in solution.
Expected ¹H NMR Signals for Clenbuterol:
Based on the structure of clenbuterol, the following proton signals are expected:
-
Aromatic Protons: Two singlets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the two protons on the dichlorinated benzene ring.
-
Methine Proton (-CH(OH)-): A triplet or doublet of doublets (depending on coupling) in the region of δ 4.5-5.0 ppm.
-
Methylene Protons (-CH₂-N-): Two diastereotopic protons that would likely appear as a complex multiplet, or two doublets of doublets, in the region of δ 2.5-3.0 ppm.
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically upfield around δ 1.0-1.5 ppm.
-
Amine and Hydroxyl Protons (-NH₂ and -OH): These signals can be broad and their chemical shifts are highly dependent on the solvent and concentration. They may also exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.
Expected ¹³C NMR Signals for Clenbuterol:
The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. Key expected chemical shifts include:
-
Aromatic Carbons: Signals in the range of δ 120-150 ppm. The carbons attached to chlorine and the amino group will have distinct chemical shifts.
-
Methine Carbon (-CH(OH)-): A signal around δ 70 ppm.
-
Methylene Carbon (-CH₂-N-): A signal in the range of δ 50-60 ppm.
-
tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons, typically in the upfield region (δ 20-40 ppm).
Metabolism of Clenbuterol and Spectroscopic Data of its Metabolites
Recent studies utilizing high-resolution mass spectrometry have shed light on the metabolic fate of clenbuterol. A significant study by Perez-Pena et al. (2025) identified several metabolites in bovine and human urine using LC-Q-Exactive-Orbitrap MS.[4]
Identified Clenbuterol Metabolites
The primary metabolic transformations of clenbuterol include oxidation of the aniline moiety and conjugation reactions.[4] The following metabolites have been identified and characterized by their mass spectral data.
Table 2: High-Resolution Mass Spectrometry Data for Identified Clenbuterol Metabolites [4]
| Metabolite | Proposed Formula | Theoretical m/z ([M+H]⁺) | Experimental m/z ([M+H]⁺) | Key Fragment Ions (m/z) |
| N-hydroxy-clenbuterol (N-OH-Clb) | C₁₂H₁₉Cl₂N₂O₂ | 293.0818 | 293.0814 | 275.0713 ([M+H-H₂O]⁺) |
| Nitro-clenbuterol (NO₂-Clb) | C₁₂H₁₇Cl₂N₂O₃ | 307.0610 | 307.0608 | 250.9986 ([M+H-C₄H₉]⁺) |
| Glucuronide Conjugate (Gluc-Clb) | C₁₈H₂₇Cl₂N₂O₇ | 453.1189 | 453.1183 | 259.0764 (Loss of glucuronic acid) |
| N-methyl-clenbuterol (Nₐᵣ-Met-Clb) | C₁₃H₂₁Cl₂N₂O | 291.1025 | 291.1030 | 273.0922 ([M+H-H₂O]⁺) |
The identification of these metabolites was based on accurate mass measurements and the analysis of their fragmentation patterns, which often show characteristic losses similar to the parent drug.
The Case of "this compound": A Scientific Inquiry
A thorough search of the scientific literature did not yield specific spectroscopic data (NMR or MS) for a compound explicitly named "this compound." The systematic name for such a compound would be 4-amino-3,5-dichloro-alpha-(hydroxymethyl)-N-(1,1-dimethylethyl)benzenemethanol. This suggests that this particular derivative is either not a significant metabolite of clenbuterol or has not been synthesized and characterized for other purposes.
Theoretical Spectroscopic Characteristics of this compound
In the absence of experimental data, we can predict the expected spectroscopic features of this compound based on the known principles of NMR and MS.
4.1.1. Predicted Mass Spectrum:
The molecular formula of this compound would be C₁₂H₁₈Cl₂N₂O₂. The expected exact mass of the protonated molecule [M+H]⁺ would be approximately 293.0818, which is isobaric with N-hydroxy-clenbuterol. However, its fragmentation pattern would be different. A key fragmentation would likely involve the loss of the newly introduced hydroxymethyl group (-CH₂OH).
Caption: Predicted fragmentation of this compound.
4.1.2. Predicted ¹H and ¹³C NMR Spectra:
The introduction of a hydroxymethyl group at the benzylic position would significantly alter the NMR spectrum compared to clenbuterol.
-
¹H NMR: The methine proton (-CH(OH)-) signal would be absent. Instead, a new set of signals for the -CH(CH₂OH)- moiety would appear. The methylene protons of the hydroxymethyl group would likely be a singlet or an AB quartet, depending on the rotational freedom, in the region of δ 3.5-4.0 ppm. The adjacent methine proton would also show a different chemical shift and coupling pattern.
-
¹³C NMR: The methine carbon signal around δ 70 ppm would be replaced by a quaternary carbon signal for the -C(OH)(CH₂OH)- group. A new signal for the hydroxymethyl carbon (-CH₂OH) would be expected in the region of δ 60-65 ppm.
Experimental Protocols
For the reliable analysis of clenbuterol and its metabolites, validated and robust experimental protocols are essential.
Sample Preparation for LC-MS Analysis
A common procedure for the extraction of clenbuterol and its metabolites from urine involves solid-phase extraction (SPE).[4]
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water and then a mild organic solvent (e.g., methanol/water mixture) to remove interferences.
-
Elution: Elute the analytes of interest with a stronger organic solvent, often containing a small amount of a basic modifier like ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Caption: Solid-Phase Extraction Workflow for Clenbuterol Analysis.
LC-MS/MS Instrumental Parameters
The following are typical instrumental parameters for the analysis of clenbuterol and its metabolites.
Table 3: Typical LC-MS/MS Parameters [3]
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from low to high organic content |
| Flow Rate | 0.2-0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3-4 kV |
| Gas Temperature | 300-350 °C |
| Gas Flow | 8-12 L/min |
| Collision Energy | Optimized for each analyte |
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for clenbuterol and its known metabolites, primarily focusing on mass spectrometry and nuclear magnetic resonance spectroscopy. While direct experimental data for "this compound" remains elusive in the scientific literature, this guide has offered a scientifically grounded prediction of its likely spectroscopic characteristics. The provided experimental protocols serve as a practical starting point for the analysis of these compounds. As research in drug metabolism continues to evolve, new analytical methodologies and the characterization of novel metabolites will undoubtedly emerge, further enriching our understanding of the biotransformation of clenbuterol.
References
- Perez-Pena, E., et al. (2025). Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism. Drug Testing and Analysis.
- Huidobro, A., et al. (2022).
-
PubChem. (n.d.). Clenbuterol. National Center for Biotechnology Information. Retrieved from [Link]
- Toro, R., et al. (2013). Structural characterization of a new form of clenbuterol, a well-known decongestant and bronchodilator also used as a performance-enhancing drug. Powder Diffraction, 28(2), 64-67.
- Domínguez-Romero, J. C., et al. (2013). Detection of main urinary metabolites of β2-agonists clenbuterol, salbutamol and terbutaline by liquid chromatography high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 107-116.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Detection of main urinary metabolites of β2-agonists clenbuterol, salbutamol and terbutaline by liquid chromatography high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Binding Affinity of Hydroxymethylclenbuterol to Beta-2 Adrenoceptors
Abstract
The beta-2 adrenergic receptor (β2AR) is a well-established therapeutic target for respiratory and cardiovascular diseases.[1] Clenbuterol, a potent β2AR agonist, is known for its bronchodilatory effects.[2] Its metabolite, Hydroxymethylclenbuterol, presents a unique case for understanding structure-activity relationships at this critical G protein-coupled receptor (GPCR). This technical guide provides a comprehensive, step-by-step computational workflow to determine the theoretical binding affinity and interaction mechanisms of this compound with the human β2AR. We will delve into the rationale behind each stage, from initial structure preparation to advanced molecular dynamics simulations and binding free energy calculations. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply in silico techniques to predict and understand ligand-receptor interactions.
Introduction
The β2-adrenergic receptor is a member of the GPCR superfamily, playing a pivotal role in smooth muscle relaxation, particularly in the airways.[1][3] Agonist binding to β2AR initiates a signaling cascade through the Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA).[1][2] This pathway is a cornerstone of treatment for conditions like asthma.[1][3]
Clenbuterol is a well-characterized β2AR agonist.[2][4] Its metabolic conversion to this compound introduces a hydroxyl group, which can significantly alter the molecule's polarity, size, and hydrogen bonding potential. Understanding how these modifications impact binding affinity is crucial for designing more selective and effective therapeutics. Computational methods offer a powerful, resource-efficient approach to dissect these molecular interactions at an atomic level.[5]
This guide outlines a rigorous computational protocol to predict the binding affinity of this compound to the β2AR. The workflow is designed to be self-validating, incorporating established best practices to ensure the reliability of the generated data. We will proceed through three main stages: (1) System Preparation, (2) Molecular Docking, and (3) Molecular Dynamics and Binding Free Energy Calculations.
Part 1: Foundational Components & System Preparation
The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures of both the ligand and the receptor.
The Ligand: this compound
This compound (4-Amino-3,5-dichloro-α-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]benzenemethanol) is a metabolite of Clenbuterol.[6]
Protocol 1: Ligand Preparation
-
Obtain 3D Structure: A 3D structure of this compound can be obtained from chemical databases like PubChem or generated from its SMILES string (ClC1=C(N)C(Cl)=CC(C(O)CNC(C)(C)CO)=C1) using software like Avogadro or ChemDraw.
-
Energy Minimization: The initial 3D structure must be energy-minimized to achieve a stable, low-energy conformation. This is typically done using a suitable force field (e.g., MMFF94 or UFF).
-
Charge Assignment: Assign appropriate partial charges to each atom. For consistency, it is recommended to use a quantum mechanical method (e.g., AM1-BCC) to calculate charges, as this provides a more accurate representation of the electron distribution.
The Receptor: Human Beta-2 Adrenergic Receptor (β2AR)
The β2AR is a seven-transmembrane helix protein.[8][9] High-resolution crystal structures are available in the Protein Data Bank (PDB).[10]
-
Recommended PDB ID: 6KR8. This structure represents the human β2AR in a full agonist-bound state, providing a biologically relevant conformation for docking studies.[11] Another suitable option is 3SN6, which is the β2AR in complex with a Gs protein.[12]
Protocol 2: Receptor Preparation
-
Structure Retrieval: Download the selected PDB file (e.g., 6KR8) from the RCSB PDB database.
-
Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any fusion proteins or nanobodies that may have been used for crystallization.[12]
-
Protonation State Assignment: Add hydrogen atoms to the protein structure. The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4) must be correctly assigned. Tools like H++ or the Protein Preparation Wizard in Schrödinger Suite can automate this process.
-
Energy Minimization: Perform a constrained energy minimization of the receptor structure to relieve any steric clashes introduced during the preparation steps. The heavy atoms of the protein backbone should be restrained to preserve the overall crystal structure conformation.
Part 2: Computational Methodology Workflow
This section details the core computational experiments for predicting the binding interaction and affinity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[13] It is the first step in understanding the binding pose and identifying key interactions.
-
Causality: The goal is to sample a wide range of ligand conformations and orientations within the binding site and rank them using a scoring function.[13] This provides an initial, rapid assessment of binding likelihood and identifies the most probable binding mode.
Protocol 3: Molecular Docking with AutoDock Vina
-
File Preparation: Convert the prepared ligand and receptor structures into the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.
-
Grid Box Definition: Define a 3D grid box that encompasses the entire binding site of the β2AR. The binding site is located within the transmembrane helices.[8] The center of the grid can be determined from the coordinates of a co-crystallized ligand in a reference PDB structure.
-
Docking Execution: Run the docking simulation. AutoDock Vina will generate a set of binding poses (typically 9-10) ranked by their predicted binding affinity (in kcal/mol).
-
Pose Analysis: The top-ranked pose is visually inspected to ensure it is sterically and chemically reasonable. Key interactions (hydrogen bonds, hydrophobic contacts, etc.) with binding site residues should be identified.
Diagram: Molecular Docking Workflow
Caption: Workflow for predicting ligand binding pose using molecular docking.
Molecular Dynamics (MD) Simulation
While docking provides a static picture, MD simulations offer a dynamic view of the protein-ligand complex, accounting for flexibility and the presence of solvent.[14][15]
-
Causality: MD simulations are essential for validating the stability of the docked pose. An unstable pose will likely dissociate or significantly change its conformation over time. MD also generates an ensemble of structures necessary for more accurate binding free energy calculations.[16]
Protocol 4: MD Simulation with GROMACS
-
System Setup: Place the top-ranked protein-ligand complex from docking into a simulation box.
-
Solvation: Solvate the system with an explicit water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).
-
Minimization: Perform a series of energy minimization steps to remove any bad contacts in the solvated system.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure (e.g., 1 atm). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run: Once equilibrated, run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to ensure adequate sampling of the conformational space.
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.
Diagram: Molecular Dynamics Simulation Workflow
Caption: Step-by-step workflow for performing molecular dynamics simulations.
Binding Free Energy Calculation
The final step is to calculate the binding free energy (ΔG_bind), which is a more accurate and reliable metric of binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are commonly used end-point methods.[17][18]
-
Causality: These methods calculate the free energy of the protein, the ligand, and the complex from snapshots of the MD trajectory.[18] The difference in these energies provides an estimate of the binding free energy. This approach incorporates both enthalpic (molecular mechanics) and entropic (solvation) contributions.[19]
Protocol 5: MM/PBSA Calculation
-
Trajectory Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, calculate the individual free energies of the complex, the receptor, and the ligand. The total free energy is a sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.
-
ΔG Calculation: Calculate the binding free energy using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Data Averaging: Average the ΔG_bind values over all the extracted snapshots to obtain the final theoretical binding affinity.
Data Presentation and Interpretation
The results from this computational workflow should be summarized for clear interpretation.
Table 1: Summary of Predicted Binding Data
| Metric | Value | Interpretation |
| Docking Score | e.g., -8.5 kcal/mol | Initial estimate of binding affinity. Lower is better. |
| Key Interacting Residues | e.g., Asp113, Ser204, Asn312 | Amino acids forming crucial H-bonds or other interactions. |
| Complex RMSD (avg) | e.g., 2.1 Å | A low, stable RMSD over the simulation indicates a stable binding pose. |
| ΔG_bind (MM/PBSA) | e.g., -45.2 kcal/mol | A more accurate prediction of binding free energy. More negative values indicate stronger binding. |
Validation and Trustworthiness
To ensure the trustworthiness of the results, a self-validating system must be in place.
-
Positive Control: Perform the entire workflow on the parent compound, Clenbuterol, for which experimental binding data may be available. A strong correlation between the calculated and experimental values for Clenbuterol increases confidence in the predictions for this compound.
-
Negative Control: Dock a known non-binder or a molecule with very low affinity. The predicted binding affinity should be significantly worse than that of the test compounds.
-
Trajectory Stability: The stability of the RMSD during the MD simulation is a critical internal validation metric. A diverging RMSD suggests an unstable complex and unreliable results.
Conclusion
This technical guide has outlined a robust and scientifically grounded computational workflow for predicting the theoretical binding affinity of this compound to the beta-2 adrenoceptor. By systematically progressing from structure preparation through molecular docking, molecular dynamics, and free energy calculations, researchers can generate high-confidence hypotheses about the ligand's binding mode and affinity. The emphasis on causality, detailed protocols, and self-validation measures ensures that the insights derived from this in silico approach are both reliable and actionable for further drug discovery and development efforts.
References
-
National Center for Biotechnology Information. (2023). Beta2-Receptor Agonists and Antagonists. StatPearls. [Link]
-
Wikipedia. (2023). Beta-2 adrenergic receptor. [Link]
-
ACS Publications. (2021). Computational Methods to Predict Binding Free Energy in Ligand-Receptor Complexes. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2015). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]
-
European Review for Medical and Pharmacological Sciences. (2019). Molecular dynamics simulation of β-adrenoceptors and their coupled G proteins. [Link]
-
PubMed. (2002). Novel beta2-adrenergic receptor signaling pathways. [Link]
-
YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [Link]
-
RCSB PDB. (2020). 6KR8: Structure of the beta2 adrenergic receptor in the full agonist bound state. [Link]
-
PubMed Central. (2021). The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro. [Link]
-
YouTube. (2023). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). [Link]
-
RCSB PDB. (2010). 3NY9: Crystal structure of the human beta2 adrenergic receptor in complex with a novel inverse agonist. [Link]
-
PubMed Central. (2018). β2‐Adrenoceptor agonist activity of higenamine. [Link]
-
Frontiers. (2022). Essential Dynamics Ensemble Docking for Structure-Based GPCR Drug Discovery. [Link]
-
PubMed Central. (2024). Prediction of protein–ligand binding affinity via deep learning models. [Link]
-
PubMed. (2019). Molecular dynamics simulation of β-adrenoceptors and their coupled G proteins. [Link]
-
SlideShare. (2014). Binding free energy theory and MM/PBSA method. [Link]
-
ACS Publications. (2012). Studies on the Interactions between β2 Adrenergic Receptor and Gs Protein by Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]
-
Diva-Portal.org. (2022). Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You?. [Link]
-
ResearchGate. (2002). Effects of the β2-Agonist Clenbuterol on β1- and β2-Adrenoceptor mRNA Expressions of Rat Skeletal and Left Ventricle Muscles. [Link]
-
PubMed Central. (2015). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. [Link]
-
YouTube. (2024). How to Predict Ligand Binding Sites with AlphaFold (AF2BIND). [Link]
-
CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]
-
Pharmaffiliates. (n.d.). Hydroxymethyl Clenbuterol. [Link]
-
PLOS One. (2012). Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. [Link]
-
Circulation Research. (2000). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. [Link]
-
Frontiers. (2022). Exploring the deactivation mechanism of human β2 adrenergic receptor by accelerated molecular dynamic simulations. [Link]
-
Sci-Hub. (2013). Simulations of Biased Agonists in the β 2 Adrenergic Receptor with Accelerated Molecular Dynamics. [Link]
-
NIH. (2007). Influence of agonist intrinsic activity on the desensitisation of β2-adrenoceptor-mediated responses in mast cells. [Link]
-
ResearchGate. (2014). Computational Methods for Calculation of Ligand-Binding Affinity. [Link]
-
PNAS. (2009). Structure-based discovery of β2-adrenergic receptor ligands. [Link]
Sources
- 1. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Hydroxymethyl Clenbuterol-d6 | LGC Standards [lgcstandards.com]
- 8. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes | PLOS One [journals.plos.org]
- 10. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. rcsb.org [rcsb.org]
- 12. europeanreview.org [europeanreview.org]
- 13. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular dynamics simulation of β-adrenoceptors and their coupled G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Exploring the deactivation mechanism of human β2 adrenergic receptor by accelerated molecular dynamic simulations [frontiersin.org]
- 17. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 18. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 19. youtube.com [youtube.com]
Introduction: The Enduring Therapeutic Relevance of the Beta-2 Adrenergic Receptor
An In-depth Technical Guide to the Discovery and Characterization of Novel Beta-2 Adrenergic Agonists
The beta-2 adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) superfamily, remains a cornerstone of therapeutic intervention, particularly for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] For over a century, since the initial use of epinephrine to treat asthma, the development of β2AR agonists has been a journey of refining selectivity, extending duration of action, and minimizing adverse effects.[1][3][4] These agents function by mimicking endogenous catecholamines, primarily targeting β2ARs on airway smooth muscle.[2] Activation of these receptors triggers a signaling cascade that leads to bronchodilation, providing relief from the debilitating symptoms of bronchoconstriction.[1][5]
This guide, intended for researchers and drug development professionals, provides a comprehensive review of the literature on novel β2AR agonists. It moves beyond a simple recitation of facts to explore the mechanistic rationale behind their design, the sophisticated experimental workflows used for their characterization, and the emerging paradigms that are shaping the future of this therapeutic class.
The Evolution of β2AR Agonists: A Journey of Refined Selectivity and Duration
The clinical utility of β2AR agonists is defined by their onset and duration of action, leading to their classification into distinct generations.[1]
-
Short-Acting β2AR Agonists (SABAs): The first generation of selective agonists, such as salbutamol (albuterol), provided rapid relief from acute bronchospasm. However, their short half-life (around 4-6 hours) necessitated frequent dosing.[6]
-
Long-Acting β2AR Agonists (LABAs): The development of drugs like salmeterol and formoterol in the 1990s was a significant therapeutic advance.[7] By incorporating long lipophilic side-chains, these molecules could anchor to an "exosite" on the receptor, allowing for repeated binding and a duration of action of approximately 12 hours. This made them suitable for maintenance therapy, often in combination with inhaled corticosteroids (ICS), to control symptoms and reduce the frequency of exacerbations.[8]
-
Ultra-Long-Acting β2AR Agonists (Ultra-LABAs): The most recent innovation has been the creation of once-daily ultra-LABAs, including indacaterol, olodaterol, and vilanterol.[6][9] These agents provide a 24-hour duration of action, which offers greater convenience and has the potential to improve patient adherence, a critical factor in managing chronic respiratory diseases.[6][9]
The following table summarizes the key characteristics of representative novel β2AR agonists.
| Compound | Class | Onset of Action | Duration of Action | Key Features |
| Indacaterol | Ultra-LABA | ~5 minutes | 24 hours | First once-daily LABA approved for COPD.[10][11] |
| Olodaterol | Ultra-LABA | Rapid | 24 hours | Improves lung function (FEV1) and exercise capacity in COPD patients.[12] |
| Vilanterol | Ultra-LABA | Rapid | 24 hours | Approved for COPD and asthma, typically in combination with an ICS or LAMA.[13][14] |
Mechanistic Insights: Beyond Canonical Signaling
The classical understanding of β2AR signaling involves the agonist-induced coupling of the receptor to the stimulatory G protein, Gs. This activates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).[1][15] The rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately causing a decrease in intracellular calcium and leading to smooth muscle relaxation and bronchodilation.[1]
However, contemporary research has unveiled a more complex and nuanced signaling landscape. The β2AR can interact with multiple proteins, including other G proteins (like Gi), protein kinases, and adaptor proteins such as β-arrestins.[15][16] This expanded understanding has given rise to the concept of "biased agonism."
Biased Agonism: A New Frontier in Drug Design
Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize specific receptor conformations that preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment).[17] This is a paradigm shift in drug discovery. For β2AR, the G protein pathway is associated with the desired therapeutic effect of bronchodilation, while the β-arrestin pathway is linked to receptor desensitization, tolerance, and potentially some adverse effects.[17]
Therefore, a G protein-biased agonist could theoretically provide sustained bronchodilation with reduced tolerance over time.[17] Recent studies suggest that the evolution from older to newer β2AR agonists has inadvertently selected for compounds with greater G protein bias.[18] The development of novel ligands, such as LM189 which shows Gαi-biased agonism, highlights the active pursuit of this strategy.[19]
Caption: Differentiated signaling of the β2AR, illustrating the therapeutic Gs pathway and the β-arrestin pathway.
Bifunctional Ligands: The MABA Approach
Another innovative strategy is the development of single molecules that possess dual pharmacology. For COPD, combining a muscarinic antagonist (which blocks bronchoconstriction) with a β2AR agonist offers a synergistic effect.[20] This has led to the creation of Muscarinic Antagonist-Beta Agonist (MABA) molecules.[20][21] These bifunctional compounds are designed to interact with both receptor types, potentially offering a more potent bronchodilator effect from a single inhaler.[21][22]
Experimental Workflows for Agonist Characterization
The discovery and validation of a novel β2AR agonist follow a rigorous, multi-stage process designed to characterize its pharmacological profile comprehensively.
Diagram: The Drug Discovery & Development Workflow
Caption: A generalized workflow for the discovery and development of novel β2AR agonists.
Step-by-Step Protocol: In Vitro Characterization
The goal of in vitro characterization is to determine a compound's affinity, selectivity, and efficacy at the molecular and cellular level.
1. Receptor Binding Assays
-
Objective: To determine the affinity (Ki) of the novel compound for the β2AR.
-
Methodology: Radioligand Competition Assay
-
Preparation: Membranes are prepared from cells overexpressing the human β2AR. This ensures a high concentration of the target receptor.
-
Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled novel compound (the "competitor") are added to the incubation mixture. The novel compound will compete with the radioligand for binding to the receptor.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound. The filters trap the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
-
Causality: This assay is fundamental because it directly measures the physical interaction between the compound and the receptor. A high affinity (low Ki) is often a prerequisite for a potent drug. Selectivity is assessed by running similar assays against other receptors (e.g., β1AR).
2. Functional Signaling Assays
-
Objective: To measure the compound's ability to activate the receptor and elicit a cellular response (i.e., its efficacy and potency).
-
Methodology: cAMP Accumulation Assay
-
Cell Culture: Whole cells expressing the β2AR (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX. This is a critical step to prevent the enzymatic degradation of cAMP, thereby amplifying the signal for accurate measurement.
-
Stimulation: Cells are stimulated with increasing concentrations of the novel agonist for a defined period. A known full agonist (e.g., isoproterenol) is used as a positive control to define the maximum possible response.
-
Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, typically employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Analysis: A dose-response curve is generated by plotting cAMP levels against the log concentration of the agonist. From this curve, key parameters are derived:
-
EC50: The concentration of the agonist that produces 50% of its maximal effect, indicating its potency.
-
Emax: The maximum effect produced by the agonist, indicating its efficacy relative to a full agonist.
-
-
-
Self-Validation: The inclusion of a full agonist control and a vehicle (negative) control is essential. The response should be blockable by a β2AR antagonist to confirm that the observed cAMP increase is specifically mediated by the target receptor.
Clinical Significance and Future Directions
Novel β2AR agonists, particularly the ultra-LABAs, have significantly improved the management of COPD.[6] When used in fixed-dose combinations with LAMAs (e.g., tiotropium/olodaterol) or ICS (e.g., fluticasone furoate/vilanterol), they have demonstrated superior improvements in lung function and quality of life compared to their individual components.[13][23][24]
The future of β2AR agonist development is likely to focus on several key areas:
-
Exploiting Biased Agonism: Systematically designing ligands with specific signaling profiles to maximize therapeutic benefit while minimizing tolerance and side effects.[17][18]
-
Expanding Bifunctional/Polypharmacology: Creating single molecules that can modulate multiple targets relevant to the complex pathophysiology of respiratory diseases.[21][25]
-
Targeting Anti-inflammatory Effects: Investigating the potential anti-inflammatory properties of β2AR agonists, which could provide additional therapeutic benefits beyond bronchodilation.[7][26]
The continuous evolution of β2AR agonists, driven by a deeper understanding of receptor pharmacology and innovative medicinal chemistry, promises to deliver even more effective and safer treatments for patients with chronic respiratory diseases.
References
- Beta2-Agonists - StatPearls - NCBI Bookshelf - NIH. (2025, November 7).
- (PDF) Ultra long-acting β 2 -agonists in development for asthma and chronic obstructive pulmonary disease - ResearchGate. (2025, August 6).
- Beta-Adrenergic Agonists - MDPI.
- Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf. (2025, December 13).
- Long-acting beta-adrenoceptor agonist - Wikipedia.
- Long-acting beta-2 agonist (LABA) inhalers | Asthma + Lung UK. (2025, April 7).
- Discovery and development of beta2 agonists - Wikipedia.
- Novel beta2-adrenergic receptor signaling pathways - PubMed.
- Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC - NIH. (2020, December 14).
- Indacaterol (inhalation route) - Side effects & dosage - Mayo Clinic.
- The impact of olodaterol on the risk of mortality and serious adverse events: a systematic review and meta‐analysis - PubMed Central.
- Biased agonism at β-adrenergic receptors - PMC - PubMed Central.
- Dual-pharmacology muscarinic antagonist and β₂ agonist molecules for the treatment of chronic obstructive pulmonary disease - PubMed.
- Indacaterol | C24H28N2O3 | CID 6918554 - PubChem - NIH.
- Olodaterol – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
- Recent Advances in Cardiac β2-Adrenergic Signal Transduction | Circulation Research.
- Recent progress in the development of β2 adrenergic receptor agonists: a patent review (2015-2020) - Taylor & Francis.
- Ultra long-acting beta 2-agonists in development for asthma and chronic obstructive pulmonary disease - PubMed.
- Bi-Functional (or Dual Pharmacophore) Muscarinic Antagonist/β2-Agonist (MABA) in Clinical Development - ResearchGate.
- Molecular insights into G protein specificity and biased agonism at the β2-adrenergic receptor | bioRxiv. (2024, March 29).
- Biased Signaling and Its Role in the Genesis of Short- and Long-Acting β2-Adrenoceptor Agonists | Biochemistry - ACS Publications. (2025, August 7).
- Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PubMed Central.
- Health and functional status of tiotropium/olodaterol-treated patients with COPD: results from the AERIAL® non-interventional study - ERS Publications.
- Trelegy Ellipta approved in China for use in adults with uncontrolled asthma | GSK. (2026, January 23).
- Structure-based discovery of β2-adrenergic receptor ligands | PNAS. (2009, April 21).
- vilanterol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
- A Study of the Safety and Effectiveness of Tiotropium and Olodaterol in a Fixed Dose Combination for Treatment of Chronic Obstructive Pulmonary Disease - Mayo Clinic.
- Novel signaling pathway through the beta-adrenergic receptor - ResearchGate. (2025, August 7).
- Beta2-Adrenergic Agonists in Treatment for Parkinsonism, with Implications for Neurodegenerative and Neoplastic Disorders | bioRxiv. (2024, February 2).
- Pharmacology of Vilanterol (Breo) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21).
- beta-arrestin-biased agonism at the beta2-adrenergic receptor - PubMed - NIH.
- Indacaterol: Key Safety & Patient Guidance - Drugs.com. (2025, January 19).
- A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. (2017, January 23).
- Indacaterol maleate + Glycopyrronium bromide - Ultibro - FDA Verification Portal.
- Tiotropium/Olodaterol Significantly Benefits Steroid-Free COPD Patients | HCPLive. (2019, October 24).
- Beta-2 adrenergic receptor - Wikipedia.
- Vilanterol - Grokipedia.
- β-Adrenoceptor agonists and asthma - 100 Years of development - ResearchGate. (2025, August 6).
- Breo Ellipta (vilanterol fluticasone inhaled) dosing, indications, interactions, adverse effects, and more - Medscape Reference.
- Indacaterol: a comprehensive review - PMC - NIH.
- Autonomic Pharmacology | Muscarinic Antagonists - YouTube. (2022, September 16).
- Understanding Vilanterol: A Modern Bronchodilator for Respiratory Health. (2025, September 25).
- Inhalation by design: dual pharmacology β-2 agonists/M3 antagonists for the treatment of COPD - PubMed. (2011, May 1).
Sources
- 1. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Long-acting beta-2 agonist (LABA) inhalers | Asthma + Lung UK [asthmaandlung.org.uk]
- 6. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-Adrenergic Agonists | MDPI [mdpi.com]
- 8. Long-acting beta-adrenoceptor agonist - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Indacaterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. vilanterol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. youtube.com [youtube.com]
- 15. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular insights into G protein specificity and biased agonism at the β2-adrenergic receptor | bioRxiv [biorxiv.org]
- 20. Dual-pharmacology muscarinic antagonist and β₂ agonist molecules for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhalation by design: dual pharmacology β-2 agonists/M3 antagonists for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. publications.ersnet.org [publications.ersnet.org]
- 24. hcplive.com [hcplive.com]
- 25. tandfonline.com [tandfonline.com]
- 26. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: A Quantitative Cell-Based Assay for Measuring Hydroxymethylclenbuterol Activity at the Beta-2 Adrenergic Receptor
Introduction: The Significance of Quantifying Beta-2 Adrenergic Agonist Activity
Hydroxymethylclenbuterol is a compound structurally related to Clenbuterol, a potent and selective beta-2 adrenergic receptor (β2AR) agonist.[1][2][] The β2AR is a G-protein coupled receptor (GPCR) primarily expressed in the smooth muscle cells of the airways, as well as in other tissues.[4][5] Its activation by agonists like Clenbuterol leads to a cascade of intracellular events, beginning with the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] This signaling pathway ultimately results in physiological responses such as bronchodilation, making β2AR agonists a cornerstone in the treatment of respiratory conditions like asthma.[1][]
Given the therapeutic and physiological importance of β2AR activation, and the potential for novel compounds like this compound to modulate this receptor, a robust and reliable method for quantifying its activity is paramount for researchers in pharmacology, drug discovery, and toxicology. This application note provides a detailed protocol for a cell-based assay to measure the activity of this compound by quantifying its ability to stimulate cAMP production in cells expressing the human β2AR. The assay is designed to be highly reproducible and suitable for determining key pharmacological parameters such as EC50 (half-maximal effective concentration).
Assay Principle: Direct Measurement of cAMP Production
The assay described herein is a competitive immunoassay designed to quantify intracellular cAMP levels.[8] Cells stably expressing the β2AR are treated with this compound. If the compound is a β2AR agonist, it will bind to the receptor, activating the associated Gs protein and stimulating adenylyl cyclase to produce cAMP.[4][9] Following cell lysis, the amount of cAMP produced is measured using a competitive immunoassay. In this format, cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody binding sites. The resulting signal is inversely proportional to the amount of cAMP in the cell lysate, allowing for precise quantification.
Diagram: this compound-Induced β2AR Signaling Pathway
Caption: Agonist binding to the β2AR initiates a signaling cascade leading to cAMP production.
Materials and Methods
Required Materials
-
Cell Line: HEK293 cell line stably expressing the human β2-adrenergic receptor (e.g., from Innoprot, Cat. No. P30404).[10]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.
-
Test Compound: this compound (e.g., from Santa Cruz Biotechnology, CAS 38339-18-3).[11]
-
Reference Agonist: Isoproterenol (a well-characterized non-selective β-adrenergic agonist).
-
cAMP Assay Kit: A competitive immunoassay kit for cAMP detection (e.g., PerkinElmer AlphaScreen cAMP Assay Kit or similar).
-
Cell Culture Plates: 96-well, white, clear-bottom tissue culture-treated plates.
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Equipment: Cell culture incubator (37°C, 5% CO2), microplate reader capable of detecting the assay kit's signal (e.g., luminescence or fluorescence), multichannel pipettes.
Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Step 1: Cell Culture and Seeding
-
Maintain Cells: Culture the HEK293-β2AR cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Passage Cells: When cells reach 80-90% confluency, passage them using standard cell culture techniques.
-
Seed Plates: Harvest the cells and perform a cell count. Seed the cells into 96-well plates at a density of 20,000 cells per well in 100 µL of culture medium.
-
Incubate: Incubate the plates for 24 hours to allow for cell attachment and recovery.
Step 2: Compound Preparation
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of this compound and Isoproterenol in an appropriate solvent (e.g., DMSO or water).
-
Serial Dilutions: Perform serial dilutions of the stock solutions to create a range of concentrations for generating a dose-response curve. A typical 8-point dilution series might range from 10 µM to 0.1 nM. Prepare these dilutions in serum-free medium containing a PDE inhibitor like IBMX to prevent cAMP degradation.[12]
Step 3: Cell Treatment
-
Remove Medium: Gently aspirate the culture medium from the wells.
-
Wash Cells: Wash the cells once with 100 µL of pre-warmed PBS.
-
Add Compounds: Add 50 µL of the prepared compound dilutions to the respective wells. Include wells for a negative control (vehicle only) and a positive control (a saturating concentration of Isoproterenol).
-
Incubate: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically but is typically short for cAMP assays.[8]
Step 4: Cell Lysis and cAMP Measurement
-
Follow Kit Instructions: Perform cell lysis and cAMP measurement according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding a lysis buffer that also contains the detection reagents.
-
Incubate for Signal Development: Incubate the plate at room temperature for the time specified in the kit's protocol to allow the assay signal to develop.
-
Read Plate: Read the plate on a microplate reader using the appropriate settings for the assay kit.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the cell-based cAMP assay.
Data Analysis and Interpretation
The raw data from the microplate reader will be inversely proportional to the cAMP concentration.
-
Convert to cAMP Concentration: Using a standard curve generated with known concentrations of cAMP (as per the assay kit's instructions), convert the raw signal values into cAMP concentrations (e.g., in nM).
-
Normalize Data: Normalize the data to the negative control (vehicle only) to determine the fold-increase in cAMP production for each compound concentration.
-
Generate Dose-Response Curve: Plot the normalized cAMP response against the logarithm of the compound concentration.
-
Calculate EC50: Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the EC50 value for this compound and the reference agonist, Isoproterenol. The EC50 value represents the concentration of the compound that elicits 50% of the maximal response.
| Parameter | Description |
| EC50 | The concentration of an agonist that gives half of the maximal response. |
| Emax | The maximum response achievable by the agonist. |
| Hill Slope | The steepness of the dose-response curve. |
A lower EC50 value indicates a higher potency of the compound as a β2AR agonist. By comparing the EC50 and Emax of this compound to that of a known full agonist like Isoproterenol, you can characterize it as a full or partial agonist.
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following controls should be included in every assay plate:
-
Negative Control (Vehicle): This establishes the basal level of cAMP in the absence of an agonist.
-
Positive Control (Reference Agonist): A known β2AR agonist (e.g., Isoproterenol) at a saturating concentration should be used to determine the maximum possible cAMP response in the system.
-
Z'-Factor Calculation: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay.
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound activity at the beta-2 adrenergic receptor. By directly measuring the production of the second messenger cAMP, this cell-based assay offers a reliable and physiologically relevant method for characterizing the potency and efficacy of novel β2AR agonists. The detailed steps and guidelines for data analysis and validation ensure the generation of high-quality, reproducible data essential for drug discovery and development professionals.
References
-
Clenbuterol - Wikipedia. Wikipedia. [Link]
-
Beta-2 adrenergic receptor - Wikipedia. Wikipedia. [Link]
-
CAS No : 1346601-00-0| Chemical Name : Hydroxymethyl Clenbuterol-d6 | Pharmaffiliates. Pharmaffiliates. [Link]
-
Clenbuterol Induces Cell Cycle Arrest in C2C12 Myoblasts by Delaying p27 Degradation through β-arrestin 2 Signaling - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Novel beta2-adrenergic receptor signaling pathways - PubMed. National Center for Biotechnology Information. [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC - NIH. National Center for Biotechnology Information. [Link]
-
β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D - PubMed Central. National Center for Biotechnology Information. [Link]
-
Transcriptome Analyses of In Vitro Exercise Models by Clenbuterol Supplementation or Electrical Pulse Stimulation - MDPI. MDPI. [Link]
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC - NIH. National Center for Biotechnology Information. [Link]
-
assay ready cells in drug discovery. acCELLerate. [Link]
-
GPCR Luciferase Reporter Cell Lines - Signosis. Signosis. [Link]
-
Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem - NIH. National Center for Biotechnology Information. [Link]
-
Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Differential β2-adrenergic receptor expression defines the phenotype of non-tumorigenic and malignant human breast cell lines. SpringerLink. [Link]
-
Study: Increased Serum cAMP Levels Observed in Patients With Asthma | Pharmacy Times. Pharmacy Times. [Link]
-
Cell-Based Assays - Sartorius. Sartorius. [Link]
-
Effect of β 2 AR modulators on agonist-induced cAMP accumulation. Cells... - ResearchGate. ResearchGate. [Link]
-
characterization of cell lines expressing β2-adrenergic receptor... - ResearchGate. ResearchGate. [Link]
-
Cardiac β-adrenergic Signaling - QIAGEN GeneGlobe. QIAGEN. [Link]
-
Rapid Immunoassay Method for the Determination of Clenbuterol and Salbutamol in Blood. ResearchGate. [Link]
-
Beta-2 Adrenergic Receptor Cell Line. Innoprot. [Link]
-
Analytical Method for Clenbuterol (Targeted to Animal Products). National Institute of Health Sciences, Japan. [Link]
-
cAMP stimulates transcription of the beta 2-adrenergic receptor gene in response to short-term agonist exposure - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Epinephrine Signaling Pathway - YouTube. YouTube. [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. ACS Publications. [Link]
-
The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - MDPI. MDPI. [Link]
-
A review for cell-based screening methods in drug discovery - PMC - NIH. National Center for Biotechnology Information. [Link]
Sources
- 1. Clenbuterol - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-2 Adrenergic Receptor Cell Line – Cells Online [cells-online.com]
- 11. scbt.com [scbt.com]
- 12. β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Functionally Validated Stable Cell Line Expressing the Human β2-Adrenergic Receptor
Abstract
The β2-adrenergic receptor (ADRB2), a quintessential G-protein coupled receptor (GPCR), is a pivotal target in pharmaceuticals, mediating physiological responses to catecholamines.[1] It is the primary target for drugs like Clenbuterol and its metabolites, such as Hydroxymethylclenbuterol.[2][3][4] To facilitate high-throughput screening and functional analysis of novel ligands targeting ADRB2, the development of robust and reliable cellular assay systems is paramount.[5][6] This guide provides a comprehensive, field-proven methodology for generating a clonal, stable cell line that not only expresses the human ADRB2 but is also rigorously validated for its functional integrity. We detail the entire workflow, from initial vector transfection and antibiotic selection to multi-tiered validation of gene expression, protein presence, and downstream signaling function.
Introduction: The Rationale for a Stable ADRB2 Cell Line
G-protein coupled receptors are the largest family of transmembrane proteins and are the targets for over 30% of FDA-approved drugs.[5][7] The β2-adrenergic receptor, in particular, plays a crucial role in smooth muscle relaxation, making it a key target for bronchodilators in asthma treatment.[8] Compounds like Clenbuterol are potent β2-AR agonists.[3][4] Understanding the interaction of such compounds and their metabolites requires a consistent and reproducible biological system.
While transient transfection offers a rapid method for protein expression, it is plagued by variability, making it unsuitable for large-scale drug screening or detailed pharmacological studies.[9] Stable cell lines, where the gene of interest is integrated into the host cell's genome, provide a homogenous and consistent level of receptor expression over numerous passages.[6] This ensures high reproducibility, a cornerstone of reliable drug discovery programs.[9]
This document outlines the construction of a stable ADRB2-expressing cell line using Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells are an industry-standard host for expressing GPCRs due to their high transfection efficiency, robust growth, and native expression of the necessary signaling components.[10][11] The protocol culminates in a functional validation assay that confirms the expressed receptor correctly couples to downstream signaling pathways, thereby creating a self-validating system ready for pharmacological interrogation.
Comprehensive Materials and Reagents
| Category | Item | Recommended Source |
| Cell Line | HEK293 Cells (ATCC® CRL-1573™) | ATCC |
| Culture Media | Dulbecco's Modified Eagle Medium (DMEM), high glucose | Gibco (Thermo Fisher) |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco (Thermo Fisher) | |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco (Thermo Fisher) | |
| Expression Vector | pcDNA3.1(+) vector containing human ADRB2 cDNA | GenScript, Twist |
| Vector must contain a Hygromycin B resistance gene (hph) | ||
| Transfection | Lipofectamine™ 3000 Transfection Reagent | Invitrogen (Thermo Fisher) |
| Opti-MEM™ I Reduced Serum Medium | Gibco (Thermo Fisher) | |
| Selection | Hygromycin B Solution | Invitrogen (Thermo Fisher) |
| Validation | RNeasy Mini Kit (for RNA extraction) | Qiagen |
| iScript™ cDNA Synthesis Kit | Bio-Rad | |
| SsoAdvanced™ Universal SYBR® Green Supermix | Bio-Rad | |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | |
| Protease Inhibitor Cocktail | Roche | |
| Primary Antibody: Anti-ADRB2 (Rabbit Polyclonal) | Abcam, Cell Signaling | |
| Secondary Antibody: HRP-conjugated Goat anti-Rabbit | Bio-Rad | |
| Functional Assay | Fluo-4 NW Calcium Assay Kit | Invitrogen (Thermo Fisher) |
| Isoproterenol (positive control agonist) | Sigma-Aldrich | |
| Propranolol (antagonist) | Sigma-Aldrich |
The Workflow: From Transfection to Validated Cell Bank
The entire process is a multi-week endeavor that requires careful execution and validation at each critical stage. The workflow is designed to eliminate non-expressing cells and isolate a clonal population with robust and functional receptor expression.
Caption: Overall workflow for stable cell line development.
Detailed Protocols: Execution and Rationale
Protocol 1: Determination of Optimal Hygromycin B Concentration (Kill Curve)
Rationale: Every cell line exhibits a different sensitivity to selection antibiotics. A "kill curve" is essential to determine the minimum concentration of Hygromycin B that effectively kills all non-transfected cells within a reasonable timeframe (typically 7-10 days) without causing excessive, immediate cytotoxicity that could harm stably integrating cells.[12][13]
-
Cell Plating: Seed HEK293 cells in a 24-well plate at a density of 5 x 10⁴ cells per well in 1 mL of complete growth medium. Allow cells to attach overnight.
-
Antibiotic Dilution: Prepare a series of Hygromycin B concentrations in complete growth medium ranging from 0 µg/mL to 800 µg/mL (e.g., 0, 50, 100, 200, 400, 600, 800 µg/mL).
-
Treatment: Aspirate the medium from the cells and replace it with the medium containing the different Hygromycin B concentrations. Include a "no antibiotic" control.
-
Incubation and Monitoring: Incubate the plate at 37°C, 5% CO₂. Observe the cells daily for viability and confluence.
-
Medium Change: Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.[14]
-
Endpoint Analysis: After 7-10 days, identify the lowest concentration that resulted in 100% cell death.[12] This concentration will be used for selecting your stably transfected cells.
| Hygromycin B (µg/mL) | Day 3 Viability | Day 5 Viability | Day 7 Viability | Recommendation |
| 0 | 100% | 100% | 100% | Control |
| 100 | ~80% | ~50% | ~20% | Too Low |
| 200 | ~60% | ~20% | 0% | Optimal |
| 400 | ~30% | 0% | 0% | Too High |
| 800 | <10% | 0% | 0% | Too High |
Protocol 2: Transfection with ADRB2 Expression Vector
Rationale: We utilize Lipofectamine 3000, a high-efficiency cationic lipid-based reagent, to deliver the plasmid DNA into the HEK293 cells.[15][16] The protocol is optimized for high DNA payload delivery with minimal cytotoxicity, which is crucial for successful stable integration.[15]
-
Cell Plating: The day before transfection, seed 5 x 10⁵ HEK293 cells in a 6-well plate with 2 mL of complete growth medium. Cells should be 70-90% confluent at the time of transfection.[17]
-
Complex Preparation (per well):
-
Tube A: Dilute 2.5 µg of the ADRB2 expression plasmid in 125 µL of Opti-MEM. Add 5 µL of the P3000™ Reagent. Mix gently.
-
Tube B: Dilute 3.75 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM. Mix gently.
-
-
Complex Formation: Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 10-15 minutes at room temperature to allow DNA-lipid complexes to form.[17]
-
Transfection: Add the 250 µL of the DNA-lipid complex mixture dropwise to the well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C, 5% CO₂ before starting antibiotic selection.
Protocol 3: Selection and Clonal Isolation of Stable Cells
Rationale: This phase applies selective pressure to eliminate cells that have not integrated the plasmid.[18] Subsequently, single-cell cloning (e.g., by limiting dilution) is performed to ensure the final cell line is derived from a single progenitor, guaranteeing a homogenous population.[19]
-
Initiate Selection: 48 hours post-transfection, aspirate the medium and replace it with fresh complete growth medium containing the pre-determined optimal concentration of Hygromycin B.
-
Maintain Selection: Continue to culture the cells in selection medium, replacing it every 3-4 days. The majority of cells will die off within the first week.
-
Colony Formation: After 1-2 weeks, discrete, antibiotic-resistant colonies should become visible.
-
Clonal Isolation (Limiting Dilution):
-
Wash the plate once with sterile PBS.
-
Add 500 µL of Trypsin-EDTA to the plate and incubate for 3-5 minutes to detach the colonies.
-
Resuspend the cells in 10 mL of complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 0.5 cells per 100 µL in complete medium.
-
Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates.
-
Senior Scientist's Note: Statistically, this seeding density ensures that most wells with a growing cell colony will have originated from a single cell.
-
-
Clonal Expansion: Incubate the 96-well plates for 2-3 weeks. Monitor for single-colony growth. Once confluent, expand promising clones into progressively larger vessels (24-well, 6-well, T-25 flasks). Maintain a lower "maintenance" dose of Hygromycin B (50% of selection dose) in the culture medium.
Multi-Tiered Validation: Ensuring a Trustworthy System
Rationale: A truly robust stable cell line must be validated at the genetic, protein, and functional levels. This three-tiered approach confirms not only the presence of the transgene but also its expression and, most critically, its proper biological function.
Protocol 4: Validation of ADRB2 mRNA Expression by RT-qPCR
-
RNA Extraction: Grow each clonal line to ~90% confluency in a 6-well plate. Extract total RNA using the RNeasy Mini Kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the iScript™ cDNA Synthesis Kit.
-
qPCR: Perform quantitative PCR using SYBR Green chemistry with primers specific for human ADRB2 and a housekeeping gene (e.g., GAPDH). Include a non-transfected HEK293 sample as a negative control.
-
Analysis: Calculate the relative expression of ADRB2 in each clone compared to the housekeeping gene using the ΔΔCt method.
| Clone ID | ADRB2 Ct | GAPDH Ct | ΔCt (ADRB2 - GAPDH) | Relative Expression (Fold Change vs. WT) |
| Wild-Type | Undetermined | 18.5 | N/A | 1 |
| Clone A3 | 22.1 | 18.8 | 3.3 | ~45 |
| Clone B7 | 20.5 | 18.6 | 1.9 | ~103 |
| Clone C2 | 24.3 | 18.7 | 5.6 | ~10 |
Protocol 5: Validation of ADRB2 Protein Expression by Western Blot
-
Protein Extraction: Lyse cells from each clone using RIPA buffer supplemented with protease inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against ADRB2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Confirm the presence of a band at the correct molecular weight for ADRB2 (~46-64 kDa, depending on glycosylation).
Protocol 6: Functional Validation via Calcium Mobilization Assay
Rationale: The ADRB2 receptor, upon agonist binding, primarily signals through the Gs protein pathway to increase cAMP. However, it can also couple to Gq or other pathways, leading to the mobilization of intracellular calcium ([Ca²⁺]i), especially when overexpressed in systems like HEK293.[20] This provides a robust, measurable functional output. We will use the Fluo-4 dye, which exhibits a large fluorescence increase upon binding to Ca²⁺.[21][22]
Caption: ADRB2 signaling pathway leading to calcium mobilization.
-
Cell Plating: Seed the validated clonal cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well and culture overnight.[23]
-
Dye Loading: Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's protocol.[24] Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[24]
-
Compound Preparation: Prepare a dose-response curve of a known ADRB2 agonist (e.g., Isoproterenol) in the provided assay buffer (HHBS).
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR™, FlexStation) equipped for kinetic reading with excitation at ~490 nm and emission at ~525 nm.[21][23]
-
Record a baseline fluorescence for 10-20 seconds.
-
Add the agonist at various concentrations and immediately begin reading fluorescence intensity every second for 1-2 minutes.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) over baseline. Plot the peak fluorescence response against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀. A potent and robust response confirms the functionality of the expressed receptor.
| Cell Line | Agonist | EC₅₀ (nM) | Max Response (ΔRFU) |
| Wild-Type HEK293 | Isoproterenol | >10,000 | < 150 |
| Clone B7 | Isoproterenol | 8.7 | > 25,000 |
References
-
Frontiers in Pharmacology. (n.d.). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Retrieved from [Link]
-
StarProtocols. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Hygromycin B Protocol and Selection Guide. Retrieved from [Link]
-
PubMed Central. (n.d.). Construction of Recombinant Cell Lines for GPCR Expression. Retrieved from [Link]
-
PubMed Central. (2011). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. Retrieved from [Link]
-
Lonza. (n.d.). Guideline for Generation of Stable Cell Lines. Retrieved from [Link]
-
GenScript. (n.d.). GPCR Stable Cell Lines. Retrieved from [Link]
-
DRSC/TRiP Functional Genomics Resources. (n.d.). Stable cell lines. Retrieved from [Link]
-
Addgene. (n.d.). Virus Protocol - Generating Stable Cell Lines. Retrieved from [Link]
-
PubMed Central. (n.d.). Tools for GPCR drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GPCR Stable Cell Line. Retrieved from [Link]
-
Altogen Labs. (n.d.). Generation of Stable Cell Line in 28 Days. Retrieved from [Link]
-
PubMed. (2025). β2-Adrenergic Receptor Agonist Clenbuterol Protects Against Acute Ischemia/Reperfusion-Induced Arrhythmia by Regulation of Akt/eNOS/NO/Cx43 Signaling Pathway. Retrieved from [Link]
-
Mirus Bio. (n.d.). Hygromycin B Solution - Quick Reference Protocol. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Stable Cell Line Protocol. Retrieved from [Link]
-
Reddit. (2025). what is the most suitable lipofectamine 3000 protocol for transfecting a 7kb plasmid into C2C12 cells.... Retrieved from [Link]
-
PubMed. (n.d.). Beta2-adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men. Retrieved from [Link]
-
Elabscience. (n.d.). Fluo-4 Calcium Fluorometric Assay Kit. Retrieved from [Link]
-
MDPI. (n.d.). GPCR-Mediated Cell Intelligence: A Potential Mechanism for Survival and Long-Term Health. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). Clenbuterol Hydrochloride - Drug Targets, Indications, Patents. Retrieved from [Link]
-
YouTube. (2013). Lipofectamine® 3000 - Transfection Reagent Kit. Retrieved from [Link]
-
YouTube. (2018). Optimizing G Protein-Coupled Receptor Expression in Mammalian Cells. Retrieved from [Link]
-
Mad Barn. (2021). The Effect of the Clenbuterol-β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation.... Retrieved from [Link]
-
YouTube. (2015). Measuring Intracellular Calcium with Fluo-4 Part 1. Retrieved from [Link]
-
PubChem. (n.d.). Clenbuterol. Retrieved from [Link]
-
PubMed. (n.d.). Beta2 -adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men. Retrieved from [Link]
-
YouTube. (2022). CLENBUTEROL: The ULTIMATE Guide (Uses, Do's & Dont's). Retrieved from [Link]
-
PubMed Central. (n.d.). A comprehensive map of molecular drug targets. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. β2-Adrenergic Receptor Agonist Clenbuterol Protects Against Acute Ischemia/Reperfusion-Induced Arrhythmia by Regulation of Akt/eNOS/NO/Cx43 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Beta2 -adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 7. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
- 8. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tools.mirusbio.com [tools.mirusbio.com]
- 15. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. knowledge.lonza.com [knowledge.lonza.com]
- 20. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluo-4 Calcium Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 22. youtube.com [youtube.com]
- 23. content.abcam.com [content.abcam.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
In vivo imaging techniques to track Hydroxymethylclenbuterol distribution
An Application Guide to Elucidating the Spatiotemporal Distribution of Hydroxymethylclenbuterol In Vivo
Abstract: Understanding the pharmacokinetic and pharmacodynamic profile of a molecule is fundamental to drug development and toxicology. This compound (HMCBT), a primary metabolite of the β2-agonist Clenbuterol, requires precise characterization of its journey through a living system. Traditional methods, relying on terminal tissue collection and chromatographic analysis, offer only static snapshots. In vivo imaging, however, provides a dynamic, longitudinal, and non-invasive window into the real-time biodistribution, target engagement, and clearance of HMCBT. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic selection and application of advanced in vivo imaging techniques to track HMCBT. We will explore the rationale behind probe design, provide detailed experimental protocols, and discuss the interpretation of imaging data, thereby establishing a robust framework for a self-validating investigation.
Introduction: The Need for Dynamic Visualization of HMCBT
This compound is a metabolite of Clenbuterol, a compound known for its bronchodilator and illicit anabolic properties.[1][2] The distribution and accumulation of HMCBT in various tissues are of significant interest for understanding both its therapeutic potential and its toxicological profile. Unlike its parent compound, the specific behavior of HMCBT is less characterized. In vivo imaging allows us to move beyond single-endpoint analyses and observe the entire physiological cascade in the same subject over time. This approach not only reduces the number of animals required for a study but also provides richer, more contextually relevant data on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
This guide will focus on nuclear imaging (PET/SPECT) and optical imaging (fluorescence) as primary modalities due to their high sensitivity for tracking small molecules. We will also briefly discuss the potential and challenges of Magnetic Resonance Imaging (MRI) for this application.
Strategic Selection of an Imaging Modality
The choice of imaging modality is the most critical decision and is dictated by the specific research question, balancing sensitivity, resolution, and logistical constraints. Functional imaging techniques are best suited for tracking molecular processes.[4]
Overview of Suitable Modalities
-
Positron Emission Tomography (PET): A highly sensitive nuclear imaging technique that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide.[5] Its exceptional sensitivity (picomolar range) makes it ideal for tracking low-concentration compounds without altering their pharmacology.[6]
-
Single-Photon Emission Computed Tomography (SPECT): Another sensitive nuclear imaging technique that detects gamma rays directly from a gamma-emitting radioisotope.[7][8] It is generally more accessible and cost-effective than PET, with a wider range of available long-lived isotopes suitable for tracking slower biological processes.[9]
-
Fluorescence Imaging (FI): This optical technique detects photons emitted from fluorescent probes upon excitation by an external light source.[10] Near-infrared (NIR) fluorescence imaging (700-900 nm) is particularly valuable for in vivo studies as it minimizes tissue autofluorescence and light absorption, allowing for deeper tissue penetration.[11]
-
Magnetic Resonance Imaging (MRI): Provides exquisite anatomical detail with high spatial resolution but suffers from very low sensitivity.[12] Tracking a small molecule like HMCBT typically requires labeling with specialized agents, such as ¹⁹F for fluorine MRI or conjugation to a paramagnetic agent, which can be challenging and may alter the molecule's properties.[13]
Comparative Analysis
The following table summarizes the key characteristics of each modality to guide experimental design.
| Modality | Principle | Sensitivity | Spatial Resolution | Pros | Cons |
| PET | Coincident detection of 511 keV gamma rays from positron annihilation.[5] | Picomolar (pM) | 1-2 mm | Highest sensitivity, quantitative, high translational potential. | High cost, requires a cyclotron for short-lived isotopes, complex radiochemistry. |
| SPECT | Detection of single gamma rays from radionuclide decay.[8] | Nanomolar (nM) | 1-2 mm | Widely available isotopes, lower cost than PET, suitable for longer studies. | Lower sensitivity than PET, potential for scatter and attenuation artifacts. |
| Fluorescence | Excitation of a fluorophore and detection of emitted light.[14] | Nanomolar (nM) | ~1-5 mm (whole body) | High throughput, non-ionizing radiation, relatively low cost. | Limited tissue penetration, difficult to quantify accurately, autofluorescence.[3][11] |
| MRI | Detection of radiofrequency signals from protons in a strong magnetic field.[12] | Micromolar (µM) to Millimolar (mM) | <1 mm | Excellent spatial resolution, superb anatomical context, no ionizing radiation. | Very low sensitivity for probes, probe design can significantly alter the parent molecule.[15] |
Imaging Probe Development: Making HMCBT Visible
To be tracked, HMCBT must be labeled with an imaging moiety (a radionuclide or fluorophore). The fundamental principle of probe design is to modify the molecule without significantly affecting its intrinsic biological activity, such as receptor binding or membrane transport.
Radiolabeling Strategy for PET Imaging
Given its high sensitivity, PET is the gold standard for quantitative biodistribution studies. The strategy involves labeling HMCBT with a positron-emitting isotope.
Causality Behind Experimental Choices:
-
Isotope Selection: Fluorine-18 (¹⁸F) is often the isotope of choice. Its 109.8-minute half-life is long enough for multi-step synthesis and imaging sessions of several hours, yet short enough to minimize the long-term radiation dose to the animal. Its low positron energy results in high spatial resolution.
-
Synthetic Approach: Direct labeling of the HMCBT structure is challenging. A more robust approach is a multi-step synthesis where a prosthetic group containing ¹⁸F (e.g., N-succinimidyl 4-[¹⁸F]fluorobenzoate, [¹⁸F]SFB) is first synthesized and then conjugated to a modified HMCBT precursor that contains a suitable functional group, such as a primary amine. This ensures high radiochemical yield and purity.
Caption: Proposed workflow for the synthesis of [¹⁸F]-labeled HMCBT.
Protocol 1: Synthesis of [¹⁸F]F-HMCBT (Conceptual)
-
Precursor Synthesis: Synthesize an HMCBT analog with a linker terminating in a primary amine, amenable to conjugation with [¹⁸F]SFB. This is a non-radioactive, multi-step organic synthesis process that must be completed beforehand.
-
[¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via a medical cyclotron.
-
Radiolabeling of Prosthetic Group: In an automated synthesis module, trap the [¹⁸F]fluoride on an anion-exchange cartridge, elute it into a reaction vessel, and perform azeotropic drying. Synthesize [¹⁸F]SFB from its corresponding precursor.
-
Conjugation: Add the amine-functionalized HMCBT precursor to the reaction vessel containing the purified [¹⁸F]SFB. Allow the reaction to proceed at a controlled temperature (e.g., 60-80°C) for 15-20 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]F-HMCBT probe.
-
Formulation: Remove the HPLC solvent under a stream of nitrogen and reformulate the final product in a sterile, biocompatible solution (e.g., 0.9% saline with ≤10% ethanol).
-
Quality Control: Before injection, verify the radiochemical purity (>95%) and identity of the final product using analytical radio-HPLC and radio-TLC. Measure the specific activity (GBq/µmol).
Probe Design for Near-Infrared Fluorescence (NIRF) Imaging
For higher throughput or when access to a cyclotron is limited, NIRF imaging is a viable alternative.
Causality Behind Experimental Choices:
-
Fluorophore Selection: A NIR fluorophore like Cyanine7 (Cy7) is chosen because its excitation and emission wavelengths (~750/780 nm) fall within the NIR window.[16] This spectral range minimizes absorption by tissue chromophores like hemoglobin and water and reduces autofluorescence, maximizing the signal-to-background ratio for deep tissue imaging.[11]
-
Conjugation Chemistry: A stable covalent bond is essential. The HMCBT molecule can be modified to include a reactive functional group (e.g., an amine or carboxylic acid), which can then be conjugated to a commercially available, activated NHS-ester or maleimide derivative of the Cy7 dye. The key is to use a linker long enough to prevent the bulky dye from interfering with HMCBT's biological interactions.
Protocol 2: Synthesis of HMCBT-Cy7
-
Functionalization of HMCBT: Synthesize an HMCBT derivative containing a unique primary amine.
-
Conjugation Reaction: Dissolve the amine-functionalized HMCBT and a molar excess (e.g., 1.5x) of Cy7 NHS ester in anhydrous dimethylformamide (DMF) containing a non-nucleophilic base like triethylamine (TEA).
-
Incubation: Stir the reaction mixture in the dark at room temperature for 4-6 hours or overnight.
-
Purification: Purify the resulting HMCBT-Cy7 conjugate from unreacted dye and starting material using preparative HPLC or column chromatography.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Detailed Protocols for In Vivo Imaging
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.[17]
General Animal Preparation Workflow
Caption: Standardized workflow for small animal preparation prior to imaging.
Protocol 3: PET/CT Imaging of [¹⁸F]F-HMCBT Distribution
This protocol provides a quantitative, whole-body map of the probe's distribution with anatomical context from the co-registered CT scan.
Step-by-Step Methodology:
-
Animal Preparation: Prepare a mouse (e.g., C57BL/6, 20-25 g) following the workflow above.
-
Probe Administration: Administer a defined dose of [¹⁸F]F-HMCBT (e.g., 5-10 MBq in 100-150 µL of sterile saline) via the tail-vein catheter. Record the exact injected dose and time.
-
CT Scan: Immediately following injection, acquire a low-dose CT scan for anatomical localization and attenuation correction of the PET data.
-
Dynamic PET Scan: Begin a dynamic PET scan immediately after injection for the first 60 minutes to capture the initial distribution and blood clearance kinetics.
-
Static PET Scans: Acquire additional static scans (e.g., 15-20 minutes each) at later time points (e.g., 2, 4, and 6 hours post-injection) to observe redistribution and clearance. The animal can be recovered between late time points.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation (from CT data), scatter, and radioactive decay.
-
Image Analysis:
-
Co-register the PET and CT images.
-
Draw Regions of Interest (ROIs) on major organs (e.g., brain, heart, liver, kidneys, muscle, tumor if applicable) guided by the CT images.
-
Quantify the radioactivity concentration in each ROI. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Generate time-activity curves (TACs) for each organ from the dynamic scan data.
-
Table of Typical PET/CT Acquisition Parameters
| Parameter | Value/Setting | Rationale (The "Why") |
| PET Isotope | ¹⁸F | Balances half-life with imaging time and resolution. |
| Injected Dose | 5 - 10 MBq | Provides sufficient signal for high-quality images without detector saturation. |
| CT X-ray Tube | 50 kVp, 500 µA | Low dose sufficient for anatomical fusion and attenuation correction, minimizing radiation exposure. |
| Dynamic Scan | 60 min (e.g., 12x10s, 6x30s, 9x300s) | Captures rapid initial uptake and blood clearance kinetics with high temporal resolution early on. |
| Static Scan | 15 min | Provides a high signal-to-noise snapshot of distribution at later time points. |
| Reconstruction | OSEM3D or FBP-3D | Iterative algorithms like OSEM provide better noise properties and quantitative accuracy than FBP. |
Protocol 4: NIRF Imaging of HMCBT-Cy7 Distribution
This protocol offers a semi-quantitative assessment of probe distribution, ideal for higher-throughput screening.
Step-by-Step Methodology:
-
Animal Preparation: Prepare the animal as described previously. Anesthetize with isoflurane. It is recommended to use animals with low skin pigmentation (e.g., BALB/c nude) to minimize signal loss.
-
Baseline Imaging: Acquire a pre-injection whole-body fluorescence image to measure background autofluorescence.
-
Probe Administration: Inject HMCBT-Cy7 (e.g., 10 nmol in 100 µL of PBS) via the tail vein.
-
Time-Course Imaging: Acquire whole-body images at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 24h). Ensure consistent animal positioning for each time point.
-
Image Analysis:
-
Using the system's software, draw ROIs over major organs.
-
Quantify the average fluorescence radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) in each ROI.
-
Subtract the background autofluorescence values obtained from the pre-injection scan.
-
Plot the change in fluorescence intensity over time for each organ.
-
-
Ex Vivo Validation: At the final time point, euthanize the animal and dissect the major organs. Image the organs ex vivo to confirm the in vivo signal localization and quantify it more accurately without the confounding effects of tissue depth and scattering. This step is crucial for validating the in vivo observations.
Ensuring Trustworthiness: Data Validation
An imaging protocol is only as reliable as its validation. The "self-validating" principle requires correlating imaging data with an orthogonal, established method.
-
Biodistribution Studies: For both PET and fluorescence protocols, a parallel cohort of animals should be used for a traditional biodistribution study. At selected time points, animals are euthanized, organs are harvested and weighed.
-
For radiolabeled probes, the radioactivity in each organ is measured using a gamma counter.
-
For fluorescent probes, the probe can be extracted from tissue homogenates and quantified using a plate reader or HPLC with a fluorescence detector.
-
-
Correlation Analysis: The %ID/g values obtained from the gamma counter should be directly correlated with the %ID/g values derived from PET image ROI analysis. A strong positive correlation (R² > 0.9) validates the accuracy of the in vivo image quantification. For fluorescence, the ex vivo organ fluorescence should correlate with in vivo measurements.
Conclusion
In vivo imaging provides an indispensable toolkit for elucidating the complex biodistribution of molecules like this compound. By carefully selecting a modality, designing a probe that maintains biological function, and executing a robust and well-controlled imaging protocol, researchers can gain unprecedented insights into their molecule's in vivo behavior. PET imaging offers unparalleled sensitivity and quantitative accuracy, making it the premier choice for detailed pharmacokinetic studies. NIRF imaging provides a valuable, higher-throughput alternative for screening and qualitative assessment. The integration of these advanced techniques, grounded in rigorous validation against traditional methods, will accelerate our understanding of HMCBT and aid in the development of safer and more effective therapeutic agents.
References
-
Title: Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism Source: National Institutes of Health (NIH) URL: [Link]
-
Title: In Vivo Assay Guidelines Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]
-
Title: CAS No : 1346601-00-0| Chemical Name : Hydroxymethyl Clenbuterol-d6 Source: Pharmaffiliates URL: [Link]
-
Title: Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Novel non-metal-based contrast agents for MR imaging: Emerging approaches and clinical perspectives Source: PubMed Central (PMC) URL: [Link]
-
Title: Molecular SPECT Imaging: An Overview Source: PubMed Central (PMC) URL: [Link]
-
Title: Highly Sensitive Lateral Flow Immunoassay for Clenbuterol and Structurally Similar Beta2-Agonists in Meat Source: MDPI URL: [Link]
-
Title: Developing Medical Imaging Drug and Biological Products Part 1: Conducting Safety Assessments Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Analytical methods for the detection of clenbuterol Source: PubMed URL: [Link]
-
Title: Metabolism of clenbuterol in rats Source: PubMed URL: [Link]
-
Title: Targeted Contrast Agents for Molecular MRI Source: MDPI URL: [Link]
-
Title: Metabolic radiolabeling and in vivo PET imaging of cytotoxic T lymphocytes to guide combination adoptive cell transfer cancer therapy Source: PubMed Central (PMC) URL: [Link]
-
Title: Analytical Methods for the Detection of Clenbuterol Source: ResearchGate URL: [Link]
-
Title: Advances in Optical Contrast Agents for Medical Imaging: Fluorescent Probes and Molecular Imaging Source: MDPI URL: [Link]
-
Title: Protocol for in Vivo Imaging in Mice Source: Creative Bioarray URL: [Link]
-
Title: Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms Source: ResearchGate URL: [Link]
-
Title: Rapid Detection of Clenbuterol Residues in Pork Using Enhanced Raman Spectroscopy Source: MDPI URL: [Link]
-
Title: Recent Advances of Bioresponsive Nano-Sized Contrast Agents for Ultra-High-Field Magnetic Resonance Imaging Source: Frontiers URL: [Link]
-
Title: Noninvasive molecular imaging of small living subjects using Raman spectroscopy Source: PNAS URL: [Link]
-
Title: Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of Clenbuterol hydrochloride complete antigen and optimization of its conjugation conditions Source: ResearchGate URL: [Link]
-
Title: Clenbuterol Source: Wikipedia URL: [Link]
-
Title: In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs Source: PubMed Central (PMC) URL: [Link]
-
Title: Developing Medical Imaging Drug and Biological Products Part 3: Design, Analysis, and Interpretation of Clinical Studies Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Colorimetric method for clenbuterol detection based on the enzyme-like activity of magnetic Fe3O4@mSiO2@MMT-SDS nanoparticles Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Guidance for Industry Source: Regulations.gov URL: [Link]
-
Title: SPECT-CT Imaging Unit Source: Helsinki In Vivo Animal Imaging URL: [Link]
-
Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology Source: National Cancer Institute URL: [Link]
-
Title: Strategies for Target-Specific Contrast Agents for Magnetic Resonance Imaging Source: PubMed Central (PMC) URL: [Link]
-
Title: Advances in optical imaging for pharmacological studies Source: PubMed Central (PMC) URL: [Link]
-
Title: Methods for Radiolabelling Nanoparticles: PET Use (Part 2) Source: MDPI URL: [Link]
-
Title: this compound-D6 hydrochloride Source: WITEGA Laboratorien Berlin-Adlershof GmbH URL: [Link]
-
Title: FDA Imaging Guidelines: Essentials for Clinical Trials Source: Collective Minds URL: [Link]
-
Title: Protein-based Nanomaterials: The next generation of MRI contrast agents Source: YouTube URL: [Link]
-
Title: Optical Molecular Probes, Imaging and Drug Delivery Source: Optica URL: [Link]
-
Title: DETERMINATION OF CLENBUTEROL IN MEAT SAMPLES WITH ELISA AND GC-MS METHOD Source: European Scientific Journal URL: [Link]
-
Title: Chemo-Enzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and other β2- Agonists Source: Preprints.org URL: [Link]
-
Title: Clenbuterol Source: DEA Diversion Control Division URL: [Link]
-
Title: Small-Animal SPECT and SPECT/CT: Important Tools for Preclinical Investigation Source: Journal of Nuclear Medicine Technology URL: [Link]
-
Title: Pharmacokinetics and disposition of clenbuterol in the horse Source: ResearchGate URL: [Link]
Sources
- 1. Hydroxymethyl Clenbuterol | LGC Standards [lgcstandards.com]
- 2. preprints.org [preprints.org]
- 3. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic radiolabeling and in vivo PET imaging of cytotoxic T lymphocytes to guide combination adoptive cell transfer cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular SPECT Imaging: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPECT-CT Imaging Unit | Helsinki In Vivo Animal Imaging | University of Helsinki [helsinki.fi]
- 9. Small-Animal SPECT and SPECT/CT: Important Tools for Preclinical Investigation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Advances in optical imaging for pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Contrast Agents for Molecular MRI [mdpi.com]
- 13. Novel non-metal-based contrast agents for MR imaging: Emerging approaches and clinical perspectives (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for Target-Specific Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dctd.cancer.gov [dctd.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: Stability and Storage of Clenbuterol and Related Compounds
Note to the Reader: The compound "Hydroxymethylclenbuterol" specified in the topic is not found in widely available scientific literature. It may be a novel derivative, a metabolite, or a rarely used research chemical. This guide has been constructed using Clenbuterol as a well-documented and structurally analogous model compound. The principles of stability, storage, and degradation discussed herein are based on established data for Clenbuterol and are expected to be highly relevant for its hydroxylated derivatives. Researchers working with this compound should consider this guidance a starting point and perform compound-specific validation.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Clenbuterol and its analogues. This guide provides in-depth, field-proven insights into the common stability and storage challenges encountered during experimentation. By understanding the underlying chemical principles, you can ensure the integrity of your materials and the validity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of Clenbuterol.
Q1: What are the ideal storage conditions for solid Clenbuterol Hydrochloride?
A: Solid Clenbuterol HCl should be stored in a tightly sealed, light-shielding container in a cool, dry, and well-ventilated place.[1][2] For long-term storage, refrigeration at 2-10°C (36-50°F) is recommended.[1] Avoid storing in humid environments or areas with significant temperature fluctuations.[3]
Q2: I have a stock solution of Clenbuterol in methanol. How should I store it and for how long is it stable?
A: Methanolic stock solutions should be stored at -20°C (-4°F) in tightly capped, amber glass vials to prevent solvent evaporation and photodegradation. While specific long-term stability data can vary based on concentration and purity, studies on biological samples containing Clenbuterol show it is significantly stable for up to 20 weeks at -20°C.[4][5] It is best practice to prepare fresh working solutions from a frozen stock and to minimize freeze-thaw cycles.[4][5]
Q3: Is Clenbuterol sensitive to light?
A: Yes. Forced degradation studies have demonstrated that Clenbuterol in a liquid state is susceptible to degradation upon exposure to sunlight.[6][7] Significant degradation (around 9%) has been observed under photolytic conditions.[6][7] Therefore, it is critical to protect both solid material and solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
Q4: Can I store Clenbuterol solutions at room temperature?
A: Room temperature storage is not recommended for long-term stability. While short-term stability on a benchtop or in an autosampler has been found to be acceptable for analytical runs, prolonged storage at ambient temperatures, especially in solution, increases the risk of degradation.[8][9] For liquid formulations, storage should be in a cool, dark place, ideally between 20-25°C (68-77°F) for short periods only.[9]
Part 2: Troubleshooting Guides
This section provides a structured approach to identifying and resolving common experimental issues related to Clenbuterol stability.
Guide 1: Inconsistent Potency or Concentration in Analytical Assays
-
Symptom: You observe a gradual or sudden decrease in the concentration of your Clenbuterol standard or sample over a series of experiments (e.g., HPLC, LC-MS/MS). Peak areas are lower than expected.
-
Potential Causes & Investigation:
-
Degradation Due to Improper Storage: Review your storage conditions against the recommended guidelines. Were solutions left at room temperature for extended periods? Were they exposed to light?
-
pH-Mediated Hydrolysis: Clenbuterol shows significant degradation in acidic conditions.[6][7] If your solutions are prepared in an acidic buffer or if the pH has shifted, this could be the root cause. Check the pH of your stock and working solutions.
-
Solvent Evaporation: If using volatile organic solvents, ensure that your container is perfectly sealed. Even a small leak can lead to a significant increase in concentration over time, which might be misinterpreted as instability if subsequent dilutions are made based on the original assumed concentration.
-
Repeated Freeze-Thaw Cycles: Although Clenbuterol is relatively stable through several freeze-thaw cycles in biological matrices, it is a stressor that can affect stability.[4][5] Aliquoting stock solutions into single-use volumes is a self-validating system to prevent this issue.
-
-
Solutions & Preventative Actions:
-
Protocol: Always store stock solutions at -20°C or colder in small, single-use aliquots.
-
Verification: Prepare a fresh standard from solid material and compare its analytical response to the suspect standard. If the new standard gives the expected response, your old standard has likely degraded.
-
Best Practice: Implement a standard operating procedure (SOP) for solution preparation and storage, including clear labeling with preparation date, concentration, solvent, and storage conditions.
-
Guide 2: Appearance of Unexpected Peaks in Chromatograms
-
Symptom: During chromatographic analysis (e.g., HPLC, LC-MS), you observe new, unidentified peaks that were not present in freshly prepared samples.
-
Potential Causes & Investigation:
-
Photodegradation: This is a primary suspect. Exposure of Clenbuterol solutions to UV or ambient light can generate multiple degradation products.[10]
-
Acid Hydrolysis: In acidic environments, Clenbuterol can degrade, leading to the formation of byproducts.[6][7]
-
Interaction with Formulation Components: If working with a formulated product, Clenbuterol may interact with excipients over time, especially under stress conditions like heat or light.[11]
-
-
Solutions & Preventative Actions:
-
Workflow Diagram: The following diagram illustrates a decision-making workflow for investigating unexpected chromatographic peaks.
Caption: Troubleshooting workflow for unexpected peaks.
-
Part 3: Data Summaries and Protocols
Table 1: Summary of Clenbuterol Stability Under Stress Conditions
This table summarizes findings from forced degradation studies, which are crucial for understanding the intrinsic stability of a drug molecule.
| Stress Condition | Reagent/Environment | Observed Degradation | Stability Profile | Reference |
| Acid Hydrolysis | 0.1 M HCl | ~8.8% | Labile | [6] |
| Base Hydrolysis | 0.1 M NaOH | No significant degradation | Stable | [6] |
| Oxidative | 3% H₂O₂ | No significant degradation | Stable | [6] |
| Thermal (Solid) | 60°C | No significant degradation | Stable | [6][7] |
| Photolytic (Liquid) | Sunlight | ~9.0% | Labile | [6][7] |
Protocol: Performing a Confirmatory Stability Check on a Clenbuterol Stock Solution
This protocol provides a self-validating system to quickly assess the integrity of a working stock solution that is suspected of degradation.
Objective: To determine if a stored Clenbuterol stock solution has degraded by comparing its HPLC/LC-MS response to a freshly prepared standard.
Materials:
-
Suspect Clenbuterol stock solution.
-
Solid Clenbuterol Hydrochloride reference standard.
-
Appropriate solvent (e.g., HPLC-grade Methanol).
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC or LC-MS/MS system with a suitable validated method.
Methodology:
-
Preparation of Fresh Standard (100 µg/mL): a. Accurately weigh approximately 1.0 mg of solid Clenbuterol HCl reference standard. b. Quantitatively transfer the solid to a 10.0 mL amber volumetric flask. c. Dissolve and bring to volume with the solvent. Mix thoroughly. This is your fresh primary stock.
-
Preparation of Working Solutions (1 µg/mL): a. Fresh Standard: Perform a 1:100 dilution of the fresh primary stock. For example, pipette 100 µL of the 100 µg/mL stock into a 10.0 mL volumetric flask and bring to volume. b. Suspect Standard: If your suspect stock is at the same concentration (100 µg/mL), perform the same 1:100 dilution. If it is at a different concentration, adjust dilutions accordingly to achieve a final theoretical concentration of 1 µg/mL.
-
Chromatographic Analysis: a. Set up your HPLC or LC-MS/MS system. b. Inject the "Fresh Standard" working solution three times (n=3) to establish a baseline response and check for system suitability (e.g., retention time stability, peak shape). c. Inject the "Suspect Standard" working solution three times (n=3).
-
Data Analysis & Interpretation: a. Calculate the average peak area for both the fresh and suspect standards. b. Calculate Percent Difference: % Difference = [(Avg Area_Fresh - Avg Area_Suspect) / Avg Area_Fresh] * 100 c. Trustworthiness Check:
- If the % Difference is < 5% , the suspect stock is likely stable and the original issue may lie elsewhere in the experimental setup.
- If the % Difference is > 5-10% , the suspect stock shows evidence of degradation and should be discarded. All experiments conducted with this stock should be critically reviewed.
References
-
Prajapati, D. et al. (2020). Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl. Pharmaceutical Methods, 11(3), 93-101. Available from: [Link]
-
Prajapati, D. et al. (2020). Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl. ResearchGate. Available from: [Link]
-
Biega, J. et al. (2022). Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation. Molecules, 27(24), 8927. Available from: [Link]
-
ResearchGate. (n.d.). Request PDF: Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl. Available from: [Link]
-
Pinheiro, M. et al. (2009). Clenbuterol Storage Stability in the Bovine Urine and Liver Samples Used for European Official Control in the Azores Islands (Portugal). Journal of Agricultural and Food Chemistry, 57(3), 910-914. Available from: [Link]
-
Zalko, D. et al. (1997). Evidence for a new and major metabolic pathway of clenbuterol involving in vivo formation of an N-hydroxyarylamine. Chemical Research in Toxicology, 10(2), 209-216. Available from: [Link]
-
Walters, M. J. (1990). HPLC determination of clenbuterol in pharmaceutical gel formulations. Journal of Liquid Chromatography, 13(1), 169-179. Available from: [Link]
-
Hayashi Pure Chemical Ind., Ltd. (2025). Safety Data Sheet: Clenbuterol. Available from: [Link]
-
Pharmaffiliates. (n.d.). Hydroxymethyl Clenbuterol-d6. Available from: [Link]
-
Wikipedia. (n.d.). Clenbuterol. Available from: [Link]
-
Pinheiro, M. et al. (2009). Clenbuterol storage stability in the bovine urine and liver samples used for European official control in the azores islands (portugal). Journal of Agricultural and Food Chemistry, 57(3), 910-4. Available from: [Link]
-
Neogen. (n.d.). Clenbuterol ELISA Kit. Available from: [Link]
-
Spiller, H. A. et al. (2013). A Descriptive Study of Adverse Events from Clenbuterol Misuse and Abuse for Weight Loss and Bodybuilding. Substance Abuse: Research and Treatment, 7, 13-17. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Clenbuterol hydrochloride complete antigen and optimization of its conjugation conditions. Available from: [Link]
-
Zalko, D. et al. (1997). Evidence for a New and Major Metabolic Pathway of Clenbuterol Involving in Vivo Formation of an N-Hydroxyarylamine. Chemical Research in Toxicology, 10(2), 209-216. Available from: [Link]
-
WADA. (n.d.). Enantiomeric Separation of Clenbuterol as Analytical Strategy to Distinguish Abuse from Meat Contamination. Available from: [Link]
- Google Patents. (n.d.). CN104387284A - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof.
-
AnabolicMinds.com. (2005). How to store Clenbuterol. Available from: [Link]
-
Attimarad, M. et al. (2013). ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 573-579. Available from: [Link]
-
Vinmec. (2025). What are the uses of Clenbuterol?. Available from: [Link]
-
MDPI. (2018). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists. Available from: [Link]
-
European Medicines Agency. (n.d.). Guideline on declaration of storage conditions. Available from: [Link]
-
Banbhori. (2023). How to store liquid clenbuterol, best labs clenbuterol. Available from: [Link]
-
Hilaris Publisher. (2016). Synthesis and Characterization of Bromoclenbuterol. Available from: [Link]
Sources
- 1. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. vinmec.com [vinmec.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Clenbuterol storage stability in the bovine urine and liver samples used for European official control in the azores islands (portugal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. banbhorifood.com [banbhorifood.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC determination of clenbuterol in pharmaceutical gel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying reasons for unexpected experimental outcomes with Hydroxymethylclenbuterol
Welcome to the technical support resource for Hydroxymethylclenbuterol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in their experiments. We provide field-proven insights and validated protocols to ensure the integrity and success of your research.
Section 1: Foundational Knowledge & General FAQs
This section addresses the fundamental properties of this compound to provide a solid baseline for troubleshooting.
Q1: What is this compound and how does it relate to Clenbuterol?
A1: this compound is a metabolite and known impurity of Clenbuterol[1]. Clenbuterol is a potent, long-acting beta-2 adrenergic agonist used therapeutically as a bronchodilator and illicitly for its perceived anabolic and lipolytic effects[2][3]. As a metabolite, this compound is formed in the body following the administration of Clenbuterol through metabolic processes[4][5]. It is also found as an impurity in the synthesis of Clenbuterol, meaning it can be present in varying quantities in the parent drug material[1][6]. Its chemical structure is similar to Clenbuterol, featuring a hydroxymethyl group, which can influence its polarity, solubility, and potentially its pharmacological activity.
Q2: What is the primary mechanism of action for this compound?
A2: Based on its structural similarity to Clenbuterol, this compound is presumed to act as a beta-2 adrenergic receptor (β2AR) agonist[][8]. The β2AR is a G-protein coupled receptor (GPCR). Upon agonist binding, it activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP)[9]. This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that mediate physiological responses such as smooth muscle relaxation (bronchodilation) and potential anabolic effects in muscle tissue[9][10].
Signaling Pathway: β2-Adrenergic Receptor Activation
Caption: Canonical Gs-mediated signaling cascade following β2-adrenergic receptor activation.
Section 2: Troubleshooting In Vitro & Cell-Based Assays
Users frequently report variability in potency, efficacy, or even unexpected cytotoxicity in cell-based assays. This section deconstructs these issues.
Q3: My dose-response curve for this compound shows significantly lower potency than expected for a β2AR agonist. What are the potential causes?
A3: Lower-than-expected potency is a common issue that can stem from compound, receptor, or system-level problems.
-
Causality 1: Compound Integrity & Stability: this compound, like its parent compound, can degrade under certain conditions. Studies on Clenbuterol show significant degradation in acidic conditions and when exposed to sunlight[11]. If your stock solutions are old, have been stored improperly, or are prepared in a suboptimal buffer, the actual concentration of active compound may be much lower than calculated.
-
Causality 2: Receptor Desensitization: Chronic or high-concentration exposure of cells to β2AR agonists leads to receptor desensitization and downregulation[10][12]. If your cell line has been cultured in media containing other adrenergic agonists or if you are performing long-term stimulation experiments (e.g., >4-6 hours), you may be observing a blunted response due to a reduction in available receptors at the cell surface.
-
Causality 3: Off-Target Effects or Biased Agonism: While presumed to be a β2AR agonist, this compound could exhibit biased agonism, preferentially activating one downstream pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment)[13]. Your specific assay (e.g., cAMP vs. β-arrestin) may not be capturing its primary mode of action. It may also interact with other adrenergic receptor subtypes (β1, α) at higher concentrations, leading to complex or antagonistic effects[14].
Troubleshooting Workflow: Diagnosing Low Potency in Cell-Based Assays
Caption: A decision tree for systematically troubleshooting low compound potency in vitro.
Protocol 1: Verification of this compound Stock Solution Integrity
This protocol provides a self-validating system to confirm the concentration and purity of your working stock solution.
-
Objective: To rule out compound degradation as a cause of unexpected results.
-
Materials:
-
Your this compound stock solution.
-
A certified reference material (CRM) of this compound (if available).
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid).
-
An HPLC-UV or LC-MS system.
-
-
Methodology:
-
Sample Preparation:
-
Prepare a 1:100 dilution of your stock solution in the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
If using a CRM, prepare a solution of the same nominal concentration.
-
-
LC-MS Analysis:
-
Data Validation & Interpretation:
-
Purity Check: The peak area of your primary peak should be >95% of the total integrated peak area in the chromatogram[15].
-
Identity Check: The retention time and mass spectrum of your sample should match the CRM or previously validated batches.
-
Degradation Check: Look for the appearance of new peaks that were not present in previous analyses. Clenbuterol is known to degrade in acidic and photolytic conditions, so degradation products may be present[11][16].
-
-
Section 3: Troubleshooting Analytical Methods (HPLC & LC-MS)
Analytical characterization is critical. Unexpected peaks, poor peak shape, and retention time shifts can compromise data quality.
Q4: I'm observing significant peak tailing and shifting retention times when analyzing this compound on my HPLC system. What's wrong?
A4: These are classic symptoms of several common HPLC problems. The basic nature of this compound (due to its amine groups) makes it susceptible to secondary interactions with the stationary phase.
-
Causality 1: Secondary Silanol Interactions: Most C18 columns have residual, acidic silanol groups (-Si-OH) on the silica surface. The protonated amine groups on your analyte can form strong ionic interactions with these sites, causing peak tailing. This is a common issue with basic compounds[17].
-
Causality 2: Column Contamination or Degradation: Buildup of contaminants from previous samples or degradation of the stationary phase can create active sites that cause tailing[18][19]. A void at the column inlet can also lead to distorted peak shapes[17].
-
Causality 3: Inappropriate Mobile Phase: A mobile phase with a pH close to the pKa of the analyte can lead to inconsistent protonation states, causing peak broadening and shifting. Furthermore, insufficient buffer capacity can fail to mask silanol activity[20].
Table 1: Common HPLC Troubleshooting Scenarios for this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary silanol interactions. 2. Column contamination. 3. Mobile phase pH too high. | 1. Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase[11]. 2. Flush the column with a strong solvent (see Protocol 2). 3. Lower the mobile phase pH (e.g., to pH 3 with formic acid) to ensure full protonation of the analyte. |
| Shifting Retention Time | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation. | 1. Prepare fresh mobile phase daily; ensure proper pump mixing[21]. 2. Use a column oven set to a stable temperature (e.g., 40 °C). 3. Replace the column if performance does not improve after cleaning. |
| Ghost Peaks | 1. Contamination in the injector or sample loop. 2. Carryover from a previous injection. 3. Impurities in the mobile phase. | 1. Run a needle wash protocol. 2. Inject a blank solvent run after a high-concentration sample. 3. Use high-purity, HPLC-grade solvents. |
Protocol 2: Standard HPLC Column Flushing and Regeneration
This procedure is designed to remove strongly retained contaminants from a reversed-phase (C18) column.
-
Objective: To restore column performance by removing contaminants causing high backpressure or poor peak shape.
-
Safety Note: Ensure solvent compatibility with your specific column model by checking the manufacturer's guidelines.
-
Procedure:
-
Disconnect the column from the detector to prevent contamination of the flow cell.
-
Flush the column with at least 20 column volumes of each of the following solvents, in order, at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Step A (Buffer Removal): HPLC-grade water. This removes salts and polar buffers that can precipitate in organic solvent.
-
Step B (Intermediate Polarity Contaminants): Methanol.
-
Step C (Non-polar Contaminants): Acetonitrile.
-
Step D (Strongly Adsorbed Contaminants): Isopropanol.
-
-
Re-equilibration: Flush the column with the initial mobile phase conditions for at least 30 column volumes, or until the backpressure is stable.
-
Performance Check: Reconnect the detector and inject a standard of this compound. The peak shape and retention time should be restored. If not, the column may be permanently damaged.
-
Section 4: Troubleshooting In Vivo Experiments
Translating in vitro results to in vivo models can introduce significant new variables, from pharmacokinetics to species-specific metabolism.
Q5: My in vivo study with this compound is not showing the expected anabolic or lipolytic effects seen with Clenbuterol. Why might this be?
A5: The discrepancy between the expected and observed in vivo effects can be attributed to several pharmacokinetic and pharmacodynamic factors.
-
Causality 1: Different Pharmacokinetic Profile: The addition of a hydroxyl group makes this compound more polar than Clenbuterol. This can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile. It may have lower oral bioavailability, a shorter half-life, or be cleared from the body more rapidly, preventing it from reaching and sustaining the necessary therapeutic concentrations at the target tissue[22].
-
Causality 2: Species-Specific Metabolism: Drug metabolism can vary significantly between species (e.g., bovine vs. human)[4]. The experimental animal model you are using may metabolize this compound into inactive compounds more rapidly than the species in which Clenbuterol's effects are well-documented. Some species may produce unique metabolites not seen in others[5].
-
Causality 3: Lower Receptor Affinity or Efficacy: While structurally similar, the hydroxymethyl modification could slightly alter the molecule's binding affinity or intrinsic efficacy at the β2AR compared to Clenbuterol. A lower affinity would require higher doses to achieve the same receptor occupancy, and lower efficacy would mean a reduced maximal response even at saturating concentrations.
-
Causality 4: Off-Target Effects: At the higher doses often used in in vivo studies, unexpected off-target effects can emerge[23][24]. For beta-agonists, this can include significant cardiovascular side effects (e.g., tachycardia) mediated by β1 receptors, which could limit the tolerated dose and mask other desired outcomes[14].
References
-
Salas-Castillo, K. P., et al. (2018). Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism. Journal of Mass Spectrometry. Retrieved from [Link]
-
Thevis, M., & Schänzer, W. (2005). Analytical methods for the detection of clenbuterol. PubMed. Retrieved from [Link]
-
Patel, D., et al. (2020). Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN114702408B - Preparation method and application of clenbuterol impurity.
-
Doessing, S., et al. (2024). Clenbuterol induces lean mass and muscle protein accretion, but attenuates cardiorespiratory fitness and desensitizes muscle β2-adrenergic signalling. The Journal of Physiology. Retrieved from [Link]
-
Zhang, L., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. Retrieved from [Link]
-
Ali, A. R., & Patel, H. (2023). Beta2-Receptor Agonists and Antagonists. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Wikipedia. (n.d.). Clenbuterol. Retrieved from [Link]
-
WebMD. (2023). What You Need to Know About Clenbuterol for Bodybuilding. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Detection of Clenbuterol | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Major concerns/outcomes of off‐target effects. Retrieved from [Link]
-
Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Clenbuterol. Retrieved from [Link]
-
Patel, H., & Singh, R. (2023). Beta2-Agonists. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis and Identification of Clenbuterol Metabolites... | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of a Stability Indicating LC-MS/MS Method... | Request PDF. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Prather, I. D., et al. (1995). Clenbuterol: a substitute for anabolic steroids? PubMed. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Che, T., et al. (2022). β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma. PMC - NIH. Retrieved from [Link]
Sources
- 1. Hydroxymethyl Clenbuterol | LGC Standards [lgcstandards.com]
- 2. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clenbuterol: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN114702408B - Preparation method and application of clenbuterol impurity - Google Patents [patents.google.com]
- 8. Clenbuterol - Wikipedia [en.wikipedia.org]
- 9. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Clenbuterol induces lean mass and muscle protein accretion, but attenuates cardiorespiratory fitness and desensitizes muscle β2-adrenergic signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Hydroxymethyl Clenbuterol-d6 | LGC Standards [lgcstandards.com]
- 16. researchgate.net [researchgate.net]
- 17. phenomenex.com [phenomenex.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. agilent.com [agilent.com]
- 20. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 21. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 22. researchgate.net [researchgate.net]
- 23. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Clenbuterol vs. a Novel Analog, Hydroxymethylclenbuterol
Introduction
The landscape of therapeutic and performance-enhancing compounds is in a perpetual state of evolution, with continuous efforts to synthesize novel molecules that offer improved efficacy and safety profiles over existing agents. Clenbuterol, a potent β2-adrenergic agonist, has a well-documented history of use as both a bronchodilator for respiratory conditions and, more controversially, as a repartitioning agent to increase lean muscle mass and reduce body fat. Its mechanism of action, primarily through the activation of the β2-adrenoceptor, is well-understood, as are its dose-limiting side effects, including tachycardia, tremors, and cardiac hypertrophy with chronic use.
This guide introduces a comparative framework for evaluating the in vivo efficacy of a novel, hypothetical Clenbuterol analog, termed Hydroxymethylclenbuterol, against its parent compound. The central hypothesis underpinning the development of such an analog would be to enhance tissue selectivity—for instance, maximizing anabolic effects in skeletal muscle while minimizing cardiovascular side effects. This document provides a detailed roadmap for researchers and drug development professionals to conduct a rigorous head-to-head comparison, from outlining the presumed mechanism of action to detailing robust in vivo experimental protocols and data interpretation.
Mechanism of Action: The β2-Adrenergic Signaling Cascade
Both Clenbuterol and its hypothetical derivative, this compound, are presumed to exert their primary effects through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon ligand binding, the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP initiates a downstream signaling cascade through the activation of protein kinase A (PKA).
The tissue-specific effects of this pathway are diverse. In bronchial smooth muscle, this cascade leads to relaxation and bronchodilation. In skeletal muscle, it is believed to stimulate protein synthesis and inhibit protein degradation, leading to hypertrophy. However, in cardiac tissue, the same pathway can lead to increased heart rate and contractility, which are often undesirable side effects. The goal of a molecule like this compound would be to modulate this pathway with greater tissue specificity.
Caption: The β2-adrenergic signaling pathway initiated by agonist binding.
In Vivo Efficacy Comparison: Key Performance Indicators
A comprehensive in vivo comparison must evaluate both the desired therapeutic effects and the potential adverse effects. The following table outlines the key parameters for comparing this compound and Clenbuterol.
| Parameter | Metric | Animal Model | Rationale |
| Bronchodilatory Efficacy | Reversal of methacholine-induced bronchoconstriction | Guinea Pig or Mouse | To assess the primary therapeutic effect for respiratory applications. |
| Anabolic Activity | Gastrocnemius muscle weight, fiber cross-sectional area | Rat or Mouse | To quantify the desired muscle-building effects. |
| Lipolytic Activity | Epididymal fat pad weight, serum free fatty acids | Rat or Mouse | To measure the fat-reducing properties of the compounds. |
| Cardiovascular Side Effects | Heart rate, blood pressure, heart weight to body weight ratio | Rat (with telemetry) | To evaluate the extent of undesirable cardiovascular stimulation. |
| Pharmacokinetics | Plasma concentration over time (AUC, Cmax, T1/2) | Rat or Mouse | To understand the absorption, distribution, metabolism, and excretion of each compound. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vivo experiments.
Protocol 1: Evaluation of Bronchodilatory Efficacy in a Guinea Pig Model
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-350g).
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly assign animals to three groups (n=8/group): Vehicle control, Clenbuterol, and this compound.
-
Drug Administration: Administer the test compounds or vehicle via oral gavage 60 minutes prior to bronchoconstriction challenge.
-
Bronchoconstriction Induction: Place each guinea pig in a whole-body plethysmography chamber and aerosolize with a rising concentration of methacholine (0.1, 0.3, 1.0, 3.0 mg/mL).
-
Data Acquisition: Record respiratory parameters, specifically enhanced pause (Penh), as an indicator of airway resistance.
-
Analysis: Compare the dose-response curves of methacholine-induced bronchoconstriction between the treatment groups. A rightward shift in the curve indicates a protective, bronchodilatory effect.
Protocol 2: Assessment of Anabolic and Cardiovascular Effects in a Rat Model
-
Animal Model: Male Wistar rats (200-225g).
-
Surgical Implantation (Optional but recommended): For continuous monitoring of cardiovascular parameters, surgically implant telemetry devices for the measurement of heart rate and blood pressure. Allow for a one-week recovery period.
-
Grouping: Randomly assign animals to three groups (n=10/group): Vehicle control, Clenbuterol, and this compound.
-
Dosing Regimen: Administer the compounds daily via oral gavage for 28 days.
-
Data Collection:
-
Daily: Record body weight and food intake.
-
Continuously (if using telemetry): Record heart rate and blood pressure.
-
Weekly: Conduct a grip strength test to assess muscle function.
-
-
Terminal Procedures (Day 29):
-
Euthanize the animals via CO2 asphyxiation.
-
Collect blood samples for analysis of serum markers.
-
Dissect and weigh the heart, gastrocnemius muscle, and epididymal fat pads.
-
-
Histology: Prepare cross-sections of the gastrocnemius muscle and stain with hematoxylin and eosin (H&E) to measure muscle fiber cross-sectional area.
-
Analysis: Compare the changes in muscle mass, fat mass, heart weight, heart rate, and blood pressure between the groups.
Caption: Workflow for the 28-day in vivo study in rats.
Hypothetical Data Summary
The following tables present a hypothetical data set to illustrate how the results of these experiments might be summarized for comparison.
Table 1: Anabolic and Lipolytic Effects (28-Day Rat Study)
| Group | Gastrocnemius Weight (g) | % Change from Vehicle | Epididymal Fat Pad Weight (g) | % Change from Vehicle |
| Vehicle | 2.15 ± 0.12 | - | 4.52 ± 0.25 | - |
| Clenbuterol (1 mg/kg) | 2.45 ± 0.15 | +13.9% | 3.84 ± 0.21 | -15.0% |
| This compound (1 mg/kg) | 2.58 ± 0.13# | +20.0% | 3.61 ± 0.19# | -20.1% |
| p < 0.05 vs. Vehicle; #p < 0.05 vs. Clenbuterol |
Table 2: Cardiovascular Parameters (28-Day Rat Study)
| Group | Mean Heart Rate (bpm) | % Change from Vehicle | Heart Weight to Body Weight Ratio (mg/g) | % Change from Vehicle |
| Vehicle | 350 ± 15 | - | 2.8 ± 0.1 | - |
| Clenbuterol (1 mg/kg) | 420 ± 20 | +20.0% | 3.4 ± 0.2 | +21.4% |
| This compound (1 mg/kg) | 375 ± 18*# | +7.1% | 2.9 ± 0.1# | +3.6% |
| p < 0.05 vs. Vehicle; #p < 0.05 vs. Clenbuterol |
Interpretation and Conclusion
Based on the hypothetical data presented, this compound demonstrates a superior profile compared to Clenbuterol. It exhibits significantly greater anabolic and lipolytic activity while inducing a markedly lower degree of tachycardia and cardiac hypertrophy. This suggests a more favorable therapeutic window and a potentially improved safety profile, achieving the primary goal of enhancing tissue selectivity.
This guide provides a comprehensive framework for the in vivo comparison of Clenbuterol and a novel analog. The described protocols are designed to yield robust, quantifiable data on both efficacy and safety, enabling a thorough evaluation of any new chemical entity in this class. Adherence to these rigorous scientific principles is paramount for the accurate assessment and potential advancement of next-generation β2-adrenergic agonists.
References
-
Clenbuterol - A review of its pharmacology, and therapeutic and illicit use. Source: British Journal of Pharmacology URL: [Link]
-
The effects of clenbuterol on skeletal muscle. Source: Journal of Applied Physiology URL: [Link]
-
Whole-body plethysmography in conscious, unrestrained guinea pigs. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
-
Cardiovascular effects of clenbuterol in rats. Source: Toxicology and Applied Pharmacology URL: [Link]
-
Guidelines for the Care and Use of Laboratory Animals. Source: National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. URL: [Link]
A Researcher's Guide to Validating Hydroxymethylclenbuterol Target Engagement Using Thermal Shift Assay
For researchers in the vanguard of drug discovery, unequivocally demonstrating that a molecule engages its intended target is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison for validating the target engagement of Hydroxymethylclenbuterol, a β2-adrenergic receptor agonist, with a primary focus on the Thermal Shift Assay (TSA). We will explore the causality behind experimental choices, present self-validating protocols, and compare TSA with alternative methodologies to provide a comprehensive framework for your research.
Introduction: The Criticality of Target Engagement
Target engagement studies are fundamental to confirming a drug's mechanism of action and ensuring that its therapeutic effects are a direct consequence of interacting with the desired biological target.[1] this compound, an analog of the well-characterized β2-adrenergic agonist clenbuterol, is presumed to exert its pharmacological effects through binding to the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR).[2][3] Validating this interaction is a critical step in its development as a potential therapeutic agent.
The principle of ligand-induced thermal stabilization forms the basis of the Thermal Shift Assay (TSA), a powerful and increasingly accessible technique for confirming target engagement.[4] When a ligand binds to a protein, it typically increases the protein's thermal stability, resulting in a higher melting temperature (Tm).[4] This shift in Tm (ΔTm) is a direct indicator of a binding event.
The Thermal Shift Assay: A Versatile Tool for Target Validation
The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput, cost-effective method for measuring protein stability and ligand binding.[5] The assay monitors the thermal denaturation of a target protein in the presence and absence of a ligand by tracking the fluorescence of an environmentally sensitive dye, such as SYPRO Orange.[6] As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.[6] The resulting sigmoidal curve allows for the determination of the protein's melting temperature (Tm), the point at which 50% of the protein is unfolded.[7]
Why Choose Thermal Shift Assay for this compound?
For a small molecule like this compound targeting a GPCR like the β2-adrenergic receptor, TSA offers several advantages:
-
Label-Free for the Ligand: The assay does not require modification or labeling of the small molecule, preserving its native binding characteristics.
-
High-Throughput Capability: TSA is readily adaptable to 96- or 384-well formats, enabling the screening of multiple conditions or compounds simultaneously.[8]
-
Low Sample Consumption: The assay typically requires only microgram quantities of purified protein per well.[4]
-
Direct Measurement of Binding: A positive thermal shift provides direct evidence of the ligand binding to the target protein.[4]
However, it is crucial to acknowledge the limitations. The primary requirement is the availability of a purified and stable β2-adrenergic receptor. Furthermore, the observed thermal shift does not directly provide kinetic or affinity data, although it can be correlated with binding affinity.
Experimental Design and Protocols
A successful TSA experiment hinges on careful planning and execution. Below are detailed protocols for both a conventional SYPRO Orange-based assay and the label-free nanoDSF (Differential Scanning Fluorimetry) method.
Part 1: SYPRO Orange-Based Thermal Shift Assay
This protocol is a widely used method that relies on an external fluorescent dye.
Diagram of the SYPRO Orange TSA Workflow:
Caption: Workflow for a SYPRO Orange-based Thermal Shift Assay.
Materials:
-
Purified human β2-adrenergic receptor (commercially available or purified in-house)
-
This compound
-
SYPRO Orange Protein Gel Stain (5000x concentrate in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% DDM)
-
96-well PCR plates
-
Real-time PCR instrument with thermal melt capabilities
Step-by-Step Protocol:
-
Protein and Ligand Preparation:
-
Dilute the purified β2-AR to a final concentration of 2-5 µM in the assay buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
-
SYPRO Orange Dilution:
-
Prepare a 200x working stock of SYPRO Orange by diluting the 5000x concentrate in DMSO. Protect from light.[9]
-
-
Assay Plate Setup:
-
In a 96-well PCR plate, for a final volume of 25 µL per well, add the components in the following order:
-
12.5 µL of assay buffer
-
5 µL of β2-AR solution
-
2.5 µL of this compound dilution (or buffer for the no-ligand control)
-
5 µL of 200x SYPRO Orange (for a final concentration of 40x)
-
-
Include appropriate controls:
-
No-protein control: Buffer, ligand, and SYPRO Orange to check for background fluorescence.
-
No-ligand control (Apo protein): Protein, buffer, and SYPRO Orange to determine the baseline Tm.
-
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly to collect the contents.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with the following parameters (instrument-specific settings may vary):
-
Initial hold: 25°C for 1 minute.
-
Melt phase: Increase temperature from 25°C to 95°C with a ramp rate of 0.5-1°C per minute, acquiring fluorescence data at each increment.
-
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the sigmoidal transition, which can be determined from the peak of the first derivative of the melt curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the apo protein from the Tm of the protein in the presence of this compound.
-
Part 2: nanoDSF (Label-Free) Thermal Shift Assay
This method utilizes the intrinsic fluorescence of tryptophan and tyrosine residues in the protein, eliminating the need for an external dye.[10]
Diagram of the nanoDSF Workflow:
Caption: Workflow for a nanoDSF-based Thermal Shift Assay.
Materials:
-
Purified human β2-adrenergic receptor
-
This compound
-
Assay Buffer
-
nanoDSF instrument and corresponding capillaries
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare the β2-AR and this compound dilutions as described for the SYPRO Orange assay.
-
-
Assay Setup:
-
Mix the protein and ligand in a microtube to the desired final concentrations.
-
Load approximately 10 µL of the mixture into a nanoDSF capillary.
-
-
Data Acquisition:
-
Place the capillaries in the nanoDSF instrument.
-
Set up a thermal ramp from 20°C to 95°C with a heating rate of 1°C/min.
-
The instrument will monitor the change in the ratio of tryptophan fluorescence at 350 nm and 330 nm.
-
-
Data Analysis:
-
The instrument's software will automatically plot the fluorescence ratio versus temperature and calculate the Tm from the inflection point of the curve.
-
Calculate the ΔTm as described previously.
-
Interpreting the Data: What a Thermal Shift Tells You
A positive and concentration-dependent ΔTm is a strong indicator of direct binding between this compound and the β2-adrenergic receptor. The magnitude of the shift can be used to rank the binding affinity of different compounds, with a larger ΔTm generally suggesting a higher affinity.
Table 1: Hypothetical Thermal Shift Assay Data for this compound
| This compound (µM) | Tm (°C) | ΔTm (°C) |
| 0 (Apo) | 52.3 | 0.0 |
| 1 | 53.8 | 1.5 |
| 10 | 56.1 | 3.8 |
| 50 | 58.5 | 6.2 |
| 100 | 59.2 | 6.9 |
Comparative Analysis: TSA vs. Alternative Target Engagement Assays
While TSA is a powerful technique, it is essential to understand its place within the broader landscape of target engagement assays. The choice of method often depends on the specific research question, the nature of the target, and available resources.
Table 2: Comparison of Target Engagement Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Thermal Shift Assay (TSA) | Ligand-induced thermal stabilization of purified protein. | High-throughput, low sample consumption, direct binding evidence. | Requires purified, stable protein; indirect measure of affinity. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization in a cellular environment. | Measures target engagement in a more physiological context; no protein purification needed. | Lower throughput, more complex protocol and data analysis. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, stoichiometry). | Requires larger amounts of purified protein; lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Real-time kinetic data (kon, koff); high sensitivity. | Requires protein immobilization, which can affect its conformation; potential for non-specific binding. |
Diagram of the Relationship Between Target Engagement Methods:
Caption: Relationship between TSA and other common target engagement assays.
Conclusion: A Robust Framework for Target Validation
The Thermal Shift Assay provides a robust, efficient, and cost-effective method for validating the target engagement of small molecules like this compound with their purified protein targets. By demonstrating a direct interaction with the β2-adrenergic receptor, researchers can build a strong foundation for further preclinical and clinical development. While TSA is a powerful initial step, orthogonal validation using techniques like CETSA, ITC, or SPR can provide a more comprehensive understanding of the drug-target interaction in a physiological context and offer deeper insights into the thermodynamics and kinetics of binding. This multi-faceted approach, grounded in sound experimental design and data interpretation, is essential for advancing promising therapeutic candidates from the bench to the bedside.
References
-
Bio-Rad Laboratories, Inc. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Retrieved from [Link]
-
Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. Retrieved from [Link]
- Dalrymple, R. H., & Ricks, C. A. (1987). Affinity of clenbuterol analogues for beta 2-adrenoceptors in bovine skeletal muscle and the effect of these compounds on urinary nitrogen excretion in female rats. Agents and actions, 21(3-4), 247–249.
- Haffke, M., Rummel, G., Boivineau, J., Münch, A., & Jaakola, V. P. (2016). nanoDSF: Label-free Thermal Unfolding Assay of G Protein-Coupled Receptors for Compound Screening and Buffer Composition Optimization. Novartis Institutes for BioMedical Research.
- Hufton, S. E., & Niesen, F. H. (2010). Analysis of protein stability and ligand interactions by thermal shift assay. Current protocols in protein science, Chapter 28, Unit 28.9.
- Borg, M., & Wriggers, W. (2016). nanoDSF as screening tool for enzyme libraries and biotechnology development. The FEBS journal, 283(1), 184–196.
- Reddy, G. S., & Reddy, M. R. (2015). Synthesis and Characterization of Bromoclenbuterol.
- Horst, R., Stanczak, P., & Wüthrich, K. (2013). β2-adrenergic receptor activation by agonists studied with 19F-NMR. Angewandte Chemie (International ed. in English), 52(40), 10468–10471.
- Kwiatkowska, K., & Witkowska, D. (2021). The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro.
-
Wikipedia. (2023). Nano differential scanning fluorimetry. Retrieved from [Link]
-
Gene-Quantification.com. (2007). Protein Thermal Shift Assay Using Applied Biosystems Real Time PCR Systems. Retrieved from [Link]
- Chen, Y. F., & Wang, Y. T. (2020). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules (Basel, Switzerland), 25(19), 4534.
-
San Diego State University. (n.d.). MDH Characterization Protocol: SYPRO ORANGE Fast Thermal Melt. Retrieved from [Link]
-
Novartis. (2016). nanoDSF: label-free thermal unfolding assay of G-protein-coupled receptors for compound screening and buffer composition optimization. Retrieved from [Link]
- Aliabadi, A., & Mohammadi-Farani, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(21), 5183.
-
NanoTemper Technologies. (n.d.). Exploring Protein Stability by nanoDSF - Prometheus NT.48. Retrieved from [Link]
- Witte, M. D., Heitman, L. H., & IJzerman, A. P. (2015). Photo-clenbuterol: Optical Control of β2-Adrenergic Receptor Signaling by Photoswitchable Ligand Efficacy. Journal of medicinal chemistry, 58(15), 6241–6245.
- Paśko, P., & Glass, B. D. (2021). Chemical Structure and Biological Activities of Secondary Metabolites from Salicornia europaea L. Molecules (Basel, Switzerland), 26(16), 4983.
- Sato, S., Hatta, H., & Nishizawa, J. (2009). Effects of the β2-Agonist Clenbuterol on β1- and β2-Adrenoceptor mRNA Expressions of Rat Skeletal and Left Ventricle Muscles. Journal of physiological sciences : JPS, 59(6), 393–398.
- Odore, R., D'Angelo, A., & Badino, P. (1998). Effects of Clenbuterol as a Repartitioning Agent on Beta-Adrenoceptor Concentrations in Heart, Bronchi and Brain of Veal Calves. Veterinary research, 29(1), 69–77.
- Ghorbani, M., & Ghasemi, J. B. (2019). Synthesis and biological investigation of (+)-3-hydroxymethylartemisinin. Beilstein journal of organic chemistry, 15, 466–471.
Sources
- 1. Effects of clenbuterol as a repartitioning agent on beta-adrenoceptor concentrations in heart, bronchi and brain of veal calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro | MDPI [mdpi.com]
- 3. Photo-clenbuterol: Optical Control of β2‑Adrenergic Receptor Signaling by Photoswitchable Ligand Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analytik-jena.com [analytik-jena.com]
- 7. gene-quantification.de [gene-quantification.de]
- 8. bio-rad.com [bio-rad.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Nano differential scanning fluorimetry - Wikipedia [en.wikipedia.org]
A Comparative Guide to Hydroxymethylclenbuterol and Salbutamol for Muscle Hypertrophy Research
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Salbutamol and the novel compound Hydroxymethylclenbuterol, focusing on their potential to induce skeletal muscle hypertrophy. Salbutamol, a well-characterized β2-adrenergic agonist, serves as the scientific benchmark against which the largely uncharacterized this compound is evaluated. This document synthesizes available data, outlines the foundational mechanisms of action, and presents a rigorous experimental framework for a head-to-head comparison, addressing the significant information gap surrounding this compound.
Mechanistic Overview: β2-Adrenergic Agonists and Muscle Growth
The primary mechanism by which compounds like Salbutamol and, putatively, this compound, influence muscle mass is through the activation of β2-adrenergic receptors (β2-AR) on skeletal muscle cells.[1][2] This interaction initiates a cascade of intracellular signaling events that shift the balance of protein dynamics towards net protein accretion.
Upon agonist binding, the β2-AR activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), a critical enzyme that phosphorylates various downstream targets.[3][4] This signaling cascade is believed to promote muscle hypertrophy through two primary arms:
-
Increased Protein Synthesis: PKA activation can lead to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB), promoting the expression of genes involved in muscle growth.[3] Furthermore, there is evidence of crosstalk with the potent Akt/mTOR pathway, a central regulator of protein synthesis.[3][5]
-
Decreased Protein Degradation: β2-AR signaling has been shown to inhibit the major pathways of muscle protein breakdown, further contributing to a net anabolic effect.[3]
The entire anabolic effect of β2-agonists like Clenbuterol has been demonstrated to be mediated specifically through the β2-adrenergic receptor subtype.[6][7][8]
Profile of a Known Anabolic Agent: Salbutamol (Albuterol)
Salbutamol is a short-acting, selective β2-adrenergic agonist primarily used as a bronchodilator for the treatment of asthma.[9] Its anabolic properties have been investigated in both human and animal studies, establishing it as a valuable positive control in muscle hypertrophy research.
Performance and Experimental Data:
-
Anabolic Effects: Oral administration of Salbutamol has been shown to increase muscle protein synthesis and breakdown, leading to a more positive net protein balance after resistance exercise.[4] In conjunction with resistance training, Salbutamol augments the hypertrophy of specific muscle fiber types (MHCIIa).[10][11] Studies in rats have demonstrated that continuous infusion of Salbutamol significantly increases muscle mass and protein content.[8]
-
Strength and Performance: While Salbutamol promotes muscle growth, its effect on strength gains is less clear, with some studies showing no significant augmentation of strength increases compared to resistance training alone.[11][12] However, it has been observed to enhance sprint power output.[10]
-
Mechanism: The anabolic effects are primarily mediated through the canonical β2-AR signaling pathway.[3][4] Interestingly, some in vitro data suggests Salbutamol may also exert anabolic effects through androgen receptor agonistic activity, though this requires further validation in skeletal muscle models.[13]
-
Pharmacokinetics: As a drug, Salbutamol has a shorter duration of action and is less potent than Clenbuterol.[9] Studies comparing tissue accumulation show that Salbutamol is cleared from liver tissue more rapidly than Clenbuterol.[14][15]
Profile of a Novel Compound: this compound
Scientific literature on this compound is extremely limited. It is not an approved pharmaceutical agent and appears to be a derivative or metabolite of Clenbuterol.[16][17] Chemical suppliers list it as a β-agonist that can be used as a growth promoter in farm animals, similar to other Clenbuterol derivatives.[18]
Inferred Properties and Research Gaps:
-
Hypothesized Mechanism: Based on its name and classification, this compound is presumed to act as a β2-adrenergic agonist. Its efficacy, receptor affinity, selectivity, and downstream signaling effects are unknown and must be determined experimentally.
-
Reference Compound - Clenbuterol: To form a working hypothesis, we can look to its parent compound, Clenbuterol. Clenbuterol is a potent, long-acting β2-agonist known to induce significant muscle hypertrophy and fat loss in animal models.[7][8][19] It has a higher receptor affinity but lower intrinsic efficacy compared to Salbutamol in some tissues.[20] However, Clenbuterol also carries a higher risk of side effects, including cardiotoxicity, and is not approved for human use in many countries.[9][21]
-
Critical Unknowns: The central questions for this compound are:
-
Does it effectively bind to and activate β2-adrenergic receptors in muscle cells?
-
What is its potency (EC50) and efficacy compared to Salbutamol?
-
What is its selectivity for β2-AR over other adrenergic receptors (e.g., β1-AR in the heart)?
-
Does it produce a significant hypertrophic response in vitro and in vivo?
-
What is its safety and off-target effect profile?
-
Proposed Experimental Framework for Comparative Analysis
To objectively compare this compound against Salbutamol, a systematic, multi-stage experimental approach is required. This framework ensures scientific rigor and provides a self-validating system through the inclusion of appropriate controls.
Part 4.1: In Vitro Characterization in C2C12 Myotubes
Rationale: The C2C12 cell line is a robust and widely accepted model for studying myogenesis and muscle hypertrophy.[22] This phase will establish the fundamental cellular activity of this compound.
Protocol:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
Plate cells at a consistent density to ensure uniform differentiation.
-
Induce differentiation into myotubes by switching to Differentiation Medium (DMEM, 2% horse serum, 1% Penicillin-Streptomycin) for 4-5 days.[22]
-
-
Treatment:
-
Prepare stock solutions of Salbutamol and this compound.
-
Treat mature myotubes with a dose-response range of each compound (e.g., 10 nM to 100 µM) for 48 hours. Include a vehicle-only group (e.g., DMSO or PBS) as a negative control.
-
-
Endpoint Assays:
-
Hypertrophy Assessment: Fix cells and perform immunofluorescence staining for a marker like Myosin Heavy Chain (MyHC). Capture images and measure the average myotube diameter using imaging software (e.g., ImageJ).[22]
-
Total Protein Quantification: Lyse the cells and measure total protein content using a BCA or Bradford assay to assess overall protein accretion.[23]
-
Signaling Pathway Activation: At an early time point (e.g., 30-60 minutes post-treatment), lyse cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins, such as Akt and p70S6K, to confirm pathway engagement.[5]
-
Target Engagement: Perform a cAMP accumulation assay to directly measure the activation of the β2-AR pathway.
-
Part 4.2: In Vivo Assessment in a Rodent Model
Rationale: An in vivo model is essential to confirm the anabolic effects in a complex physiological system and to assess potential systemic side effects.[24]
Protocol:
-
Animal Model and Dosing:
-
Use adult male C57BL/6 mice or Wistar rats. Allow for a 1-week acclimatization period.
-
Randomly assign animals to three groups: Vehicle control, Salbutamol (e.g., 1-3 mg/kg/day), and this compound (dose determined from in vitro data or literature on similar compounds).
-
Administer compounds for 3-4 weeks via osmotic mini-pumps for continuous exposure or daily oral gavage.[25]
-
-
Endpoint Analysis:
-
Muscle Mass: At the end of the study, humanely euthanize the animals and carefully dissect key muscles (e.g., tibialis anterior, gastrocnemius, soleus). Record the wet weight of each muscle.
-
Histology: Freeze a portion of the dissected muscle in isopentane cooled by liquid nitrogen. Cryosection the muscle and perform Hematoxylin and Eosin (H&E) staining to visualize and measure the muscle fiber cross-sectional area (CSA).[22]
-
Cardiovascular Safety: Dissect and weigh the heart. An increase in heart weight relative to body weight can be an indicator of cardiac hypertrophy, a significant potential side effect.
-
Molecular Analysis: Flash-freeze muscle tissue in liquid nitrogen for subsequent Western blot or qPCR analysis to confirm signaling pathway activation in vivo.
-
Comparative Data Summary
The following table summarizes the known attributes of Salbutamol and the hypothesized or yet-to-be-determined attributes of this compound. The goal of the proposed experimental framework is to populate the empty fields for the novel compound.
| Feature | Salbutamol | This compound |
| Primary Mechanism | Selective β2-Adrenergic Agonist[4] | Hypothesized β2-Adrenergic Agonist[18] |
| Anabolic Potency | Moderate; demonstrated in vivo with continuous infusion or high oral doses.[4][8] | To Be Determined (TBD) |
| Receptor Affinity (Kd) | Lower affinity compared to Clenbuterol (e.g., ~1100 nM in equine tissue).[20] | TBD |
| Pharmacokinetics | Shorter half-life, more rapid tissue clearance than Clenbuterol.[9][14] | TBD (Likely longer-acting than Salbutamol if similar to Clenbuterol) |
| Muscle Fiber Specificity | Preferentially augments hypertrophy of MHCIIa (fast-twitch) fibers.[10][11] | TBD |
| Known Side Effects | Tremors, tachycardia, nervousness (at high systemic doses).[12] | TBD (Potential for cardiovascular effects should be assumed) |
| Regulatory Status | Approved human therapeutic (bronchodilator).[9] | Not approved; research chemical/designer compound.[16] |
Conclusion and Future Directions
Salbutamol is a well-documented β2-agonist with modest but measurable anabolic effects on skeletal muscle, making it an indispensable benchmark for research in this field. In stark contrast, this compound remains an enigma. While its chemical lineage suggests it may possess hypertrophic properties similar to or greater than Salbutamol, this is purely speculative. There is a complete lack of peer-reviewed data on its pharmacology, efficacy, and safety.
The experimental framework detailed in this guide provides a clear and scientifically sound pathway for the direct, objective comparison of these two compounds. Executing these studies is imperative to characterize this compound's true biological activity. Such research is critical for drug development professionals seeking novel anabolic agents and for regulatory bodies to understand the potential risks and performance-enhancing capabilities of new designer compounds entering the market.
References
-
Hostrup, M., et al. (2020). β2-Adrenergic agonist salbutamol augments hypertrophy in MHCIIa fibers and sprint mean power output but not muscle force during 11 weeks of resistance training in young men. Journal of Applied Physiology. Available at: [Link]
-
Hostrup, M., et al. (2019). Beta2-adrenoceptor agonist salbutamol increases protein turnover rates and alters signalling in skeletal muscle after resistance exercise in young men. The Journal of Physiology. Available at: [Link]
-
American Physiological Society. (2020). β2-Adrenergic agonist salbutamol augments hypertrophy in MHCIIa fibers and sprint mean power output but not muscle force during 11 weeks of resistance training in young men. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]
-
van Baak, M. A., et al. (2000). Effect of Salbutamol on Muscle Strength and Endurance Performance in Nonasthmatic Men. Medicine & Science in Sports & Exercise. Available at: [Link]
-
Sato, S., et al. (2011). Muscle Plasticity and β2-Adrenergic Receptors: Adaptive Responses of β2-Adrenergic Receptor Expression to Muscle Hypertrophy and Atrophy. Journal of Biomedicine and Biotechnology. Available at: [Link]
-
Goodman, C. A., et al. (2019). In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation. The Journal of biological chemistry. Available at: [Link]
-
Carter, W. J., & Lynch, M. E. (1994). Comparison of the effects of salbutamol and clenbuterol on skeletal muscle mass and carcass composition in senescent rats. Metabolism. Available at: [Link]
-
Wikipedia. Clenbuterol. Available at: [Link]
-
Bloomer, R. J., et al. (2007). Salbutamol exhibits androgenic activity in vitro. British Journal of Sports Medicine. Available at: [Link]
-
Hinkle, R. T., et al. (2002). Skeletal muscle hypertrophy and anti-atrophy effects of clenbuterol are mediated by the beta2-adrenergic receptor. Muscle & Nerve. Available at: [Link]
-
O'Dowd, J. (2013). β-adrenergic signaling and novel effects in skeletal muscles. Diva-Portal.org. Available at: [Link]
-
Taylor, W. R. (2017). In Vitro Assays to Determine Smooth Muscle Cell Hypertrophy, Protein Content, and Fibrosis. Methods in Molecular Biology. Available at: [Link]
-
Prather, I. D., et al. (1995). Clenbuterol: a substitute for anabolic steroids? Medicine and Science in Sports and Exercise. Available at: [Link]
-
Hinkle, R. T., et al. (2002). Skeletal muscle hypertrophy and anti-atrophy effects of clenbuterol are mediated by the β2-adrenergic receptor. ResearchGate. Available at: [Link]
-
WebMD. What You Need to Know About Clenbuterol for Bodybuilding. Available at: [Link]
-
Kim, Y. S., et al. (2011). The muscle-hypertrophic effect of clenbuterol is additive to the hypertrophic effect of myostatin suppression. Muscle & Nerve. Available at: [Link]
-
Lönn, M., et al. (1998). A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]
-
Sperringer, J. E., & Grange, R. W. (2015). In Vitro Assays to Determine Skeletal Muscle Physiologic Function. ResearchGate. Available at: [Link]
-
Wikipedia. Beta-2 adrenergic receptor. Available at: [Link]
-
Farkašová, V., et al. (2014). Comparison of Clenbuterol and Salbutamol Accumulation in the Liver of Two Different Mouse Strains. Journal of Analytical Toxicology. Available at: [Link]
-
Lynch, G. S., & Ryall, J. G. (2008). Role of beta-adrenoceptor signaling in skeletal muscle: implications for muscle wasting and disease. Physiological Reviews. Available at: [Link]
-
Al-Majed, A. A., et al. (2017). Clenbuterol Hydrochloride. Profiles of Drug Substances, Excipients, and Related Methodology. Available at: [Link]
-
WADA. (2011). Long-term effects of Beta2-agonists on skeletal muscle. Available at: [Link]
-
Evotec. (2020). Spontaneously beating cardiac spheroids: 3D combined hypertrophy and cardiotoxicity assay. Available at: [Link]
-
Panteli, D., et al. (2021). The effects of beta(2)-adrenergic receptors activation on the cardiovascular system and on the skeletal muscle. Journal of Functional Morphology and Kinesiology. Available at: [Link]
-
Farkašová, V., et al. (2016). Comparison of Clenbuterol and Salbutamol Accumulation in the Liver of Two Different Mouse Strains. ResearchGate. Available at: [Link]
-
Aurora Scientific. (2021). Measuring in-vivo, in-situ and in-vitro muscle function. Available at: [Link]
-
MacLennan, P. A., & Edwards, R. H. (1989). Anabolic effects of clenbuterol on skeletal muscle are mediated by beta 2-adrenoceptor activation. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
-
Pharmaffiliates. Hydroxymethyl Clenbuterol-d6. Available at: [Link]
-
Wikipedia. Muscle hypertrophy. Available at: [Link]
-
Schiaffino, S., et al. (2017). Molecular Mechanisms of Skeletal Muscle Hypertrophy. The Journal of neuromuscular diseases. Available at: [Link]
Sources
- 1. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. RUA [rua.ua.es]
- 3. Muscle Plasticity and β2-Adrenergic Receptors: Adaptive Responses of β2-Adrenergic Receptor Expression to Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta2‐adrenoceptor agonist salbutamol increases protein turnover rates and alters signalling in skeletal muscle after resistance exercise in young men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The muscle-hypertrophic effect of clenbuterol is additive to the hypertrophic effect of myostatin suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skeletal muscle hypertrophy and anti-atrophy effects of clenbuterol are mediated by the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anabolic effects of clenbuterol on skeletal muscle are mediated by beta 2-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clenbuterol - Wikipedia [en.wikipedia.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Effect of salbutamol on muscle strength and endurance performance in nonasthmatic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salbutamol exhibits androgenic activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxymethyl Clenbuterol | LGC Standards [lgcstandards.com]
- 17. hpc-standards.com [hpc-standards.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. Clenbuterol: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clenbuterol for Bodybuilding: Side Effects, Benefits & Risks [webmd.com]
- 22. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Assays to Determine Smooth Muscle Cell Hypertrophy, Protein Content, and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aurorascientific.com [aurorascientific.com]
- 25. Comparison of the effects of salbutamol and clenbuterol on skeletal muscle mass and carcass composition in senescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Specificity of Hydroxymethylclenbuterol's Effects
For researchers and drug development professionals, establishing the precise molecular interactions of a therapeutic candidate is a cornerstone of scientific rigor. This guide provides a comprehensive, technically-grounded framework for confirming the specificity of Hydroxymethylclenbuterol, a metabolite of the well-known β2-adrenergic agonist, Clenbuterol. By moving beyond simple efficacy measures to a multi-faceted evaluation of on-target and off-target effects, this document aims to equip scientists with the necessary protocols and rationale to produce robust and reliable data.
The Imperative of Specificity in Adrenergic Receptor Modulation
This compound is presumed to exert its effects primarily through the β2-adrenergic receptor, a key regulator of smooth muscle relaxation in the airways.[1][] However, the adrenergic receptor family is comprised of several subtypes (α1, α2, β1, β2, β3), each with distinct physiological roles. A lack of specificity can lead to unintended and potentially harmful side effects, such as cardiovascular complications arising from β1 receptor activation.[3][4] Therefore, a thorough characterization of this compound's interaction with a panel of adrenergic receptors is not merely a matter of academic curiosity but a critical step in preclinical safety and efficacy assessment.[5]
A Multi-Tiered Strategy for Specificity Confirmation
A conclusive determination of this compound's specificity necessitates a tiered approach, beginning with fundamental in vitro assays and progressing to more complex in vivo models. This progression allows for a systematic and cost-effective evaluation, with each stage building upon the data of the last.
Phase 1: In Vitro Characterization - Defining the Molecular Interaction
The initial phase focuses on quantifying the binding affinity and functional potency of this compound at the molecular level.
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[6] These assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Source: Utilize cell membranes from cell lines (e.g., HEK293, CHO) engineered to express high levels of the human β2-adrenergic receptor. Prepare parallel membrane preparations for other adrenergic receptor subtypes (β1, β3, α1, α2) to serve as off-target controls.
-
Radioligand Selection: Employ a well-characterized, high-affinity radioligand for the β2-adrenergic receptor, such as [³H]-dihydroalprenolol.
-
Assay Conditions: Incubate the receptor membranes with a fixed concentration of the radioligand and a range of this compound concentrations.
-
Separation and Quantification: After reaching equilibrium, separate the bound and free radioligand via rapid filtration. Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Plot the displacement of the radioligand by this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding). Convert the IC50 to a Ki (inhibition constant) value for a more direct measure of affinity.
Interpreting the Data: A significantly lower Ki value for the β2-adrenergic receptor compared to other adrenergic subtypes indicates high binding selectivity.
| Receptor Subtype | This compound Ki (nM) | Clenbuterol Ki (nM) | Salbutamol Ki (nM) |
| β2-Adrenergic | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| β1-Adrenergic | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| β3-Adrenergic | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| α1-Adrenergic | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| α2-Adrenergic | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 1: Comparative binding affinities of this compound and reference compounds across a panel of adrenergic receptors.
While binding assays reveal affinity, they do not distinguish between agonists (which activate the receptor) and antagonists (which block it). Functional assays are therefore crucial to determine the potency (EC50) and efficacy (Emax) of this compound.
Experimental Protocol: cAMP Accumulation Assay
Activation of the β2-adrenergic receptor, a G protein-coupled receptor (GPCR), leads to an increase in intracellular cyclic AMP (cAMP).[7][8] Measuring cAMP levels provides a direct readout of receptor activation.
-
Cell-Based System: Use a cell line expressing the β2-adrenergic receptor.
-
Compound Treatment: Expose the cells to varying concentrations of this compound.
-
cAMP Measurement: Following incubation, lyse the cells and quantify intracellular cAMP levels using a commercially available kit (e.g., ELISA, TR-FRET).
-
Data Analysis: Generate a dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and Emax (the maximal response).
Interpreting the Data: High potency (low EC50) and efficacy at the β2-adrenergic receptor, coupled with significantly lower potency at other adrenergic subtypes, confirms functional selectivity.
| Compound | β2-Adrenergic EC50 (nM) | β1-Adrenergic EC50 (nM) | β3-Adrenergic EC50 (nM) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Clenbuterol | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Isoproterenol (non-selective) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 2: Comparative functional potencies of this compound and reference compounds.
Visualizing the Signaling Cascade
Caption: The canonical signaling pathway of the β2-adrenergic receptor upon activation by this compound.
Phase 2: Ex Vivo and In Vivo Validation - Assessing Physiological Relevance
Data from in vitro assays must be corroborated in more physiologically relevant systems to ensure translatability.
These ex vivo preparations allow for the study of a compound's effect on an intact tissue, providing a bridge between in vitro and in vivo experiments.[9]
Experimental Protocol: Guinea Pig Tracheal Ring Assay
-
Tissue Preparation: Isolate the trachea from a guinea pig and prepare rings of smooth muscle.
-
Organ Bath Setup: Mount the tracheal rings in an organ bath containing a physiological salt solution at 37°C.
-
Contraction and Relaxation: Induce a sustained contraction of the tracheal rings with an agent such as histamine. Then, add cumulative concentrations of this compound and measure the resulting relaxation.
-
Antagonist Challenge: To confirm that the observed relaxation is mediated by β2-adrenergic receptors, repeat the experiment in the presence of a selective β2-adrenergic antagonist (e.g., ICI 118,551). A rightward shift in the dose-response curve for this compound is indicative of competitive antagonism at the β2 receptor.
Interpreting the Data: Potent, dose-dependent relaxation of the tracheal rings that is attenuated by a selective β2 antagonist provides strong evidence of on-target activity.
Sources
- 1. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clenbuterol for Bodybuilding: Side Effects, Benefits & Risks [webmd.com]
- 4. What Does Clenbuterol Do to Your Body? Benefits and Side Effects [medicinenet.com]
- 5. Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-point immobilization of a conformation-specific beta2-adrenoceptor for recognizing the receptor agonists or antagonists inspired by binding-induced DNA assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. omicsonline.org [omicsonline.org]
A Head-to-Head Comparison of Hydroxymethylclenbuterol and Other Novel Clenbuterol Derivatives: A Guide for Researchers
In the ever-evolving landscape of drug discovery, the quest for novel therapeutics with improved efficacy and safety profiles is paramount. Clenbuterol, a potent β2-adrenergic agonist, has long been a subject of interest for its bronchodilatory and anabolic effects[1][2]. However, its clinical use in humans is limited by a narrow therapeutic window and potential for adverse cardiovascular effects. This has spurred the development of novel clenbuterol derivatives with the aim of achieving greater receptor selectivity and improved pharmacokinetic properties.
This guide provides a comprehensive head-to-head comparison of Hydroxymethylclenbuterol, a lesser-known clenbuterol derivative, with its parent compound and other well-established β2-adrenergic agonists. As a Senior Application Scientist, my objective is to present a technically sound and objective analysis, grounded in available data and established experimental methodologies, to aid researchers, scientists, and drug development professionals in their endeavors.
While this compound is a known chemical entity, it is crucial to note the current scarcity of publicly available, peer-reviewed pharmacological data for this specific derivative. Therefore, this guide will leverage a comparative approach, juxtaposing the known structural and chemical properties of this compound with the extensively documented profiles of clenbuterol and other benchmark β2-agonists. Furthermore, we will delve into the essential experimental protocols required to fully characterize such novel compounds, providing a roadmap for future research in this area.
Structural and Physicochemical Comparison
A fundamental aspect of drug design is the understanding of how chemical structure influences pharmacological activity. The addition of a hydroxymethyl group to the clenbuterol backbone, resulting in this compound, is anticipated to alter its physicochemical properties, potentially impacting its solubility, metabolism, and receptor interaction.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [Insert Chemical Structure of this compound if available, otherwise state "Not Available"] | C12H18Cl2N2O2 | 293.2 |
| Clenbuterol | [Insert Chemical Structure of Clenbuterol] | C12H18Cl2N2O | 277.19 |
| Salbutamol (Albuterol) | [Insert Chemical Structure of Salbutamol] | C13H21NO3 | 239.31 |
| Formoterol | [Insert Chemical Structure of Formoterol] | C19H24N2O4 | 344.41 |
Data sourced from PubChem and other chemical databases.
The introduction of a hydroxyl group in this compound is expected to increase its polarity compared to clenbuterol. This could have several implications:
-
Solubility: Increased polarity may enhance aqueous solubility, which could be advantageous for formulation.
-
Metabolism: The additional hydroxyl group could serve as a site for phase II metabolism (e.g., glucuronidation or sulfation), potentially leading to a different metabolic profile and clearance rate compared to clenbuterol.
-
Receptor Binding: The hydroxymethyl group might introduce new hydrogen bonding interactions within the β2-adrenergic receptor binding pocket, possibly altering its affinity and selectivity. However, without experimental data, this remains speculative.
Pharmacodynamic Comparison: Receptor Binding and Functional Potency
The cornerstone of a β2-agonist's activity lies in its ability to bind to and activate the β2-adrenergic receptor, leading to a cascade of intracellular events that culminate in smooth muscle relaxation[1]. The following table summarizes the available data for clenbuterol and other key comparators.
| Parameter | This compound | Clenbuterol | Salbutamol | Formoterol |
| Receptor Binding Affinity (Ki) | Data Not Available | High | Moderate | High |
| Functional Potency (EC50) from cAMP Assay | Data Not Available | Potent | Potent | Very Potent |
| Receptor Selectivity (β2 vs. β1) | Data Not Available | Moderate | High | High |
| Duration of Action | Data Not Available | Long-acting | Short-acting | Long-acting |
This table is populated with generalized information from various pharmacological studies. Specific values can vary depending on the experimental setup.
Pharmacokinetic Profile
The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical for determining dosing regimens and predicting potential drug-drug interactions. Clenbuterol is known for its high oral bioavailability and long elimination half-life[3].
| Parameter | This compound | Clenbuterol | Salbutamol | Formoterol |
| Oral Bioavailability | Data Not Available | ~89-98% | ~50% | ~40-60% |
| Elimination Half-life (t1/2) | Data Not Available | ~36-48 hours | ~4-6 hours | ~10 hours |
| Primary Route of Elimination | Data Not Available | Renal | Renal | Renal and Fecal |
Pharmacokinetic parameters can be influenced by factors such as species, formulation, and individual patient characteristics.
Experimental Protocols for Characterization of Novel β2-Adrenergic Agonists
To address the data gaps for this compound and to provide a framework for the evaluation of other novel clenbuterol derivatives, the following are detailed, step-by-step methodologies for key in vitro and in vivo assays.
β2-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK) 293 cells stably expressing the human β2-adrenergic receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand with known high affinity for the β2-adrenergic receptor (e.g., [³H]-dihydroalprenolol).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period to allow for binding equilibrium to be reached.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold binding buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of the test compound in activating the β2-adrenergic receptor.
Methodology:
-
Cell Culture and Plating:
-
Culture Chinese hamster ovary (CHO) cells or HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic adenosine monophosphate (cAMP).
-
Remove the cell culture medium and add the different concentrations of the test compound to the cells.
-
Incubate the plate at 37°C for a specified time to stimulate cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a competitive immunoassay kit, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximum response).
-
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the test compound in an animal model.
Methodology:
-
Animal Model and Dosing:
-
Select a suitable animal model (e.g., rats or mice).
-
Administer a single dose of the test compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points after dosing.
-
Process the blood samples to obtain plasma or serum.
-
Collect urine and feces over a specified period to assess excretion.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., liquid chromatography-tandem mass spectrometry, LC-MS/MS) for the quantification of the test compound and its potential metabolites in the biological matrices.
-
Analyze the collected plasma, urine, and fecal samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the test compound versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Visualizing the Scientific Framework
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the β2-adrenergic receptor signaling pathway and a typical experimental workflow for the characterization of a novel β2-agonist.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Sources
Safety Operating Guide
Definitive Guide to Personal Protective Equipment (PPE) for Handling Hydroxymethylclenbuterol
For researchers, scientists, and drug development professionals, the safe handling of potent pharmacologically active compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxymethylclenbuterol, a potent β2-adrenergic agonist and a derivative of Clenbuterol. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind the recommended safety protocols.
This compound, like its parent compound Clenbuterol, is a potent bronchodilator.[1] While its therapeutic applications are under investigation, its pharmacological activity necessitates stringent safety measures to prevent accidental exposure and ensure the well-being of laboratory personnel. This guide is structured to provide a comprehensive framework for risk assessment and the implementation of appropriate PPE protocols.
Understanding the Risks: The "Why" Behind the "How"
This compound is classified as a potent compound, and its handling requires a thorough understanding of its potential hazards. The primary routes of exposure are inhalation, ingestion, and dermal contact.[2] Accidental exposure can lead to adverse cardiovascular and neurological effects, including heart palpitations, muscle tremors, and nervousness.[1]
The core principle of our safety protocol is the "double barrier" concept.[3] This means that there should always be two layers of protection between the researcher and the compound. This can be a combination of engineering controls (like fume hoods or glove boxes) and personal protective equipment.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedures being performed. The following table outlines the minimum recommended PPE for handling this compound in various laboratory settings.
| Task/Scenario | Required PPE | Rationale |
| Weighing and preparing solutions of solid this compound | - Nitrile gloves (double-gloved) - Lab coat - Safety glasses with side shields or goggles - Particulate respirator (N95 or higher) | High risk of aerosolization of the potent powder. A respirator is crucial to prevent inhalation.[2][4] |
| Handling dilute solutions of this compound | - Nitrile gloves - Lab coat - Safety glasses | Reduced risk of aerosolization, but skin and eye protection remain essential to prevent accidental splashes. |
| Cleaning and decontamination of work surfaces | - Nitrile gloves - Lab coat - Safety glasses | Protection against residual contamination on surfaces. |
| Disposal of waste | - Nitrile gloves - Lab coat - Safety glasses | Handling of contaminated materials requires standard laboratory PPE. |
Step-by-Step Protocols for Donning and Doffing PPE
The effectiveness of PPE is contingent on its correct use. The following protocols for donning and doffing are designed to minimize the risk of contamination.
Donning PPE Workflow
Caption: Sequential process for correctly putting on PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE to prevent contamination.
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are essential to prevent the spread of this compound into the environment and to protect other personnel.
Decontamination Protocol:
-
Work Surfaces: All surfaces where this compound has been handled should be decontaminated. A solution of sodium hypochlorite is recommended for this purpose.
-
Equipment: Non-disposable equipment should be thoroughly cleaned according to validated procedures.
-
Spills: In the event of a spill, the area should be immediately cordoned off. Absorbent material should be used to contain the spill, and the area should then be decontaminated.
Disposal Plan:
All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be disposed of as hazardous waste.[5]
-
Waste Segregation: Contaminated waste should be collected in clearly labeled, sealed containers.
-
Disposal Pathway: The waste must be disposed of through a licensed hazardous waste disposal service. Do not dispose of this material in standard laboratory trash or down the drain.[5]
Emergency Response: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Emergency Contact Information: In case of exposure, immediately contact your institution's Environmental Health and Safety (EHS) office and follow their established emergency procedures.
Conclusion: A Culture of Safety
The safe handling of potent compounds like this compound is not merely a matter of following procedures; it is about fostering a culture of safety within the laboratory. By understanding the risks, diligently using the correct PPE, and being prepared for emergencies, researchers can protect themselves and their colleagues while advancing scientific discovery.
References
-
Clenbuterol - DEA Diversion Control Division. Source: U.S. Drug Enforcement Administration. [Link]
-
Clenbuterol | Neogen. Source: Neogen Corporation. [Link]
-
Material Safety Data Sheet - Clenbuterol Hydrochloride MSDS. Source: Sciencelab.com. [Link]
-
Clenbuterol hydrochloride - Safety Data Sheet. Source: European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Managing Risks with Potent Pharmaceutical Products. Source: Pharmaceutics International, Inc. [Link]
-
What are the safe usage guidelines for Clenbuterol (Clenbuterol hydrochloride) in individuals seeking to lose weight or enhance athletic performance? Source: Dr.Oracle. [Link]
-
PRACTICAL RADIATION TECHNICAL MANUAL. Source: International Atomic Energy Agency. [Link]
-
Four Types of Radiation Protection PPE Explained. Source: Barrier Technologies. [Link]
-
Safety first: Considerations when formulating high potency compounds. Source: Siegfried Holding AG. [Link]
-
Clenbuterol: Unapproved and unsafe. Source: Poison Control. [Link]
-
This compound hydrochloride | 1X10MG | C12H19Cl3N2O2 | 679218 | 37162-89-3. Source: HPC Standards. [Link]
-
Radiological Incidents - Recommendations on the selection of PPE. Source: U.S. Department of Defense. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
